4-Isopropylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETRNHJIXGITKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370552 | |
| Record name | 4-Isopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54997-90-9 | |
| Record name | 4-Isopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Isopropylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Intermediate
Abstract
4-Isopropylbenzenesulfonyl chloride, a versatile organic compound, serves as a crucial building block in a multitude of synthetic endeavors, particularly within the pharmaceutical and materials science landscapes. This technical guide provides a thorough examination of its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis and subsequent reactions. Furthermore, it delves into the applications of this compound in drug discovery and development, highlighting its role in the formation of the vital sulfonamide pharmacophore. This document is intended to be a comprehensive resource for researchers, chemists, and professionals engaged in drug development, offering both foundational knowledge and practical insights into the utility of this important chemical intermediate.
Chemical and Physical Properties
This compound, also known as p-cumenesulfonyl chloride, is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride functional group at the para position. The presence of the isopropyl group influences its solubility and reactivity compared to simpler arylsulfonyl chlorides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54997-90-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₂S | [4] |
| Molecular Weight | 218.70 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 51-52 °C | [1] |
| Boiling Point | 142-143 °C at 12 mmHg | [1] |
| Density | 1.220 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5410 | [2] |
Safety and Handling
This compound is a corrosive substance that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4] |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[4]
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the chlorosulfonation of cumene (isopropylbenzene).[1] The following protocol is adapted from a patented method which describes a high-yield, one-step process.[5]
Reaction Scheme:
References
- 1. This compound | 54997-90-9 [chemicalbook.com]
- 2. This compound technical grade 54997-90-9 [sigmaaldrich.com]
- 3. 54997-90-9|this compound|BLD Pharm [bldpharm.com]
- 4. 4-(Propan-2-yl)benzene-1-sulfonyl chloride | C9H11ClO2S | CID 2734882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Isopropylbenzenesulfonyl Chloride from Cumene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-isopropylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the direct, one-step chlorosulfonation of cumene.
Reaction Principle
The synthesis of this compound from cumene is primarily achieved through an electrophilic aromatic substitution reaction. Cumene (isopropylbenzene) reacts with chlorosulfonic acid, which serves as both the sulfonating and chlorinating agent. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the substitution occurs predominantly at the para position. The reaction is typically carried out at low temperatures to control its exothermicity and minimize the formation of byproducts.[1] The addition of an inorganic salt catalyst, such as sodium sulfate, has been shown to suppress side reactions and improve the overall yield of the desired product.[1]
Reaction Pathway
The logical flow of the synthesis process from the starting material to the final product is illustrated below.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported experimental conditions for the one-step synthesis of this compound from cumene using chlorosulfonic acid.
| Parameter | Example 1[1] | Example 2[1] | Example 3[1] | Example 4[1] |
| Reactants | ||||
| Cumene | 72.0 g | 72.0 g | 72.0 g | 72.0 g |
| Chlorosulfonic Acid | 216.2 g | 225.0 g | 216.2 g | 228.0 g |
| Catalyst | 3.6 g Sodium Sulfate | 4.5 g Potassium Sulfate | 7.2 g Sodium Sulfate | 5.8 g Magnesium Sulfate |
| Reaction Conditions | ||||
| Initial Temperature | < 10 °C | < 15 °C | < 10 °C | < 15 °C |
| Reaction Temperature | 10 - 20 °C | 15 - 20 °C | 15 - 20 °C | 15 - 25 °C |
| Addition Time | 2.5 - 3.0 h | 3.0 - 3.5 h | 2.5 - 3.0 h | 2.0 - 2.5 h |
| Stirring Time Post-Addition | 2 h | 1 h | 2 h | 3 h |
| Work-up | ||||
| Ice-Water Mixture | 150 g | 200 g | 150 g | 150 g |
| Quenching Temperature | < 15 °C | < 20 °C | < 15 °C | < 10 °C |
| Stirring Time in Ice-Water | 15 min | 30 min | 25 min | 30 min |
| Settling Time | 30 min | 30 min | 30 min | 30 min |
| Results | ||||
| Product Mass | 124.8 g | 125.5 g | 125.8 g | 126.0 g |
| Yield | 95.2% | 96.4% | 96.0% | 96.2% |
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN102633695A.[1]
Materials:
-
Cumene (72.0 g)
-
Chlorosulfonic acid (216.2 g)
-
Sodium sulfate (3.6 g to 7.2 g)
-
Ice-water mixture (150 g)
Equipment:
-
1000 mL four-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
1000 mL beaker
-
Separatory funnel
Procedure:
Step 1: Reaction Setup and Chlorosulfonation
-
Equip a 1000 mL four-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add 72.0 g of cumene and 3.6 g of sodium sulfate to the flask.
-
Cool the flask in an ice bath to below 10 °C while stirring.
-
Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel over a period of 2.5 to 3.0 hours. Maintain the reaction temperature between 10-20 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture at 15-20 °C for an additional 2 hours to ensure the reaction goes to completion.
Step 2: Work-up and Isolation
-
In a separate 1000 mL beaker, prepare an ice-water mixture of 150 g.
-
With vigorous stirring, slowly pour the reaction mixture into the ice-water mixture. The temperature should be maintained below 15 °C during this quenching process.
-
Continue stirring the resulting mixture for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow it to stand for 30 minutes for the layers to separate.
-
Separate and collect the lower organic layer, which is the crude this compound.
The expected yield of this compound is approximately 124.8 g (95.2%).[1]
Experimental Workflow Visualization
The following diagram illustrates the workflow of the experimental protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.
-
The work-up procedure involves quenching with water, which can be hazardous if the reaction mixture is added too quickly. Slow and controlled addition is essential.
This guide provides a detailed and technically sound protocol for the synthesis of this compound. For any application, particularly in drug development, further purification and rigorous analytical characterization of the final product are necessary to ensure it meets the required quality standards.
References
Physical properties of 4-Isopropylbenzenesulfonyl chloride (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 4-Isopropylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical reagents is fundamental to their successful application in synthesis and analysis. This guide provides a focused overview of the key physical characteristics of this compound, a significant compound in organic synthesis.
Physical Properties of this compound
This compound, with the CAS number 54997-90-9, is an organosulfur compound whose physical state can be either a solid or a liquid at room temperature.[1][2] Its properties are critical for determining appropriate storage, handling, and reaction conditions.
Data Presentation: A Summary of Physical Constants
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Notes |
| Melting Point | Data not consistently available; compound can be a solid or liquid at room temperature.[1][2] | The physical form as a solid suggests a melting point near or slightly above ambient temperature.[1] |
| Boiling Point | ~310.63 °C | Estimated value.[3] |
| Density | ~1.220 g/mL at 25 °C[1][4] | |
| Refractive Index | n20/D ~1.5410[1][4] | Measured at 20 °C using the sodium D-line. |
| Molecular Formula | C₉H₁₁ClO₂S | |
| Molecular Weight | 218.70 g/mol [1] | |
| Appearance | Clear colorless to pale yellow liquid or solid.[1][2] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties such as melting and boiling points is crucial for verifying the purity and identity of a compound.[5]
Methodology for Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which the solid transitions to a liquid.[6] Impurities typically cause a depression and broadening of the melting point range.[6] The capillary method is a standard technique for this determination.[7]
Protocol:
-
Sample Preparation: Ensure the solid sample of this compound is thoroughly dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample, tapping the sealed end on a hard surface to compact the material to a height of 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[6] The capillary should be positioned adjacent to the thermometer bulb.
-
Heating:
-
For an unknown compound, a rapid initial heating (10-20 °C per minute) can be used to determine an approximate melting range.[8]
-
For a precise measurement, a second sample should be heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[8]
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Methodology for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] For small sample volumes, the micro boiling point (or Siwoloboff) method using a Thiele tube is effective.[10][11]
Protocol:
-
Sample Preparation: Add approximately 0.5 mL of liquid this compound to a small test tube (e.g., a Durham tube).
-
Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11] Immerse this assembly in a Thiele tube containing a high-boiling liquid like mineral oil.[11]
-
Heating: Gently and evenly heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[12] Convection currents will ensure uniform temperature distribution.[9]
-
Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end.[12] This indicates the liquid's vapor has displaced all the air and is now escaping.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][12] This is the point where the external pressure overcomes the vapor pressure of the sample.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound.
Caption: Workflow for determining the physical properties of a chemical.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. byjus.com [byjus.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. How To [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chemconnections.org [chemconnections.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Solubility of 4-Isopropylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-isopropylbenzenesulfonyl chloride, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this reagent is crucial for optimizing reaction conditions, purification processes, and for the development of robust synthetic methodologies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key synthetic pathways involving this compound.
Physicochemical Properties of this compound
Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 54997-90-9 | [1] |
| Molecular Formula | C₉H₁₁ClO₂S | [2] |
| Molecular Weight | 218.70 g/mol | [2] |
| Appearance | Solid | |
| Density | 1.220 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5410 | [1] |
| Water Solubility | 1038.13 mg/L | [3] |
Solubility of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 1038.13 mg/L | Not Specified |
Qualitative Solubility Information
Based on the general solubility characteristics of structurally similar sulfonyl chlorides, such as benzenesulfonyl chloride, the following qualitative solubility profile can be inferred. Benzenesulfonyl chloride is known to be soluble in alcohol and diethyl ether.[4] It is anticipated that this compound will exhibit good solubility in a range of common aprotic organic solvents.
| Solvent | Qualitative Solubility |
| Methanol | Expected to be soluble |
| Ethanol | Expected to be soluble |
| Acetone | Expected to be soluble |
| Dichloromethane | Expected to be soluble |
| Toluene | Expected to be soluble |
| Ethyl Acetate | Expected to be soluble |
| Diethyl Ether | Expected to be soluble |
| Chloroform | Expected to be soluble |
| Dimethylformamide (DMF) | Expected to be soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
Note: It is crucial to experimentally determine the quantitative solubility in the specific solvent and conditions to be used for any synthetic application. A detailed protocol for this determination is provided in the following section.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.[5][6]
Principle
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the clear, saturated supernatant is then carefully transferred to a pre-weighed container. The solvent is evaporated, and the mass of the remaining solute is determined. From this mass and the initial volume, the solubility can be calculated.
Materials and Apparatus
-
This compound
-
Anhydrous organic solvent of choice
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Volumetric flask
-
Pipette and pipette filler
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish or vial
-
Vortex mixer
-
Spatula
-
Desiccator
-
Oven or vacuum oven
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a glass-stoppered flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Withdrawal:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles. Alternatively, a syringe fitted with a filter can be used.
-
-
Gravimetric Analysis:
-
Transfer the withdrawn solution to a pre-weighed, clean, and dry evaporation dish or vial.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
-
Key Synthetic Pathways Involving this compound
This compound is a versatile reagent commonly used in the synthesis of sulfonamides and sulfonate esters.
Synthesis of this compound
The industrial preparation of this compound typically involves the chlorosulfonation of cumene (isopropylbenzene).[2]
Caption: Synthesis of this compound from cumene.
Synthesis of Sulfonamides
A primary application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry.[7]
Caption: General reaction pathway for the synthesis of sulfonamides.
Synthesis of Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.
Caption: General reaction pathway for the synthesis of sulfonate esters.
References
- 1. This compound | 54997-90-9 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound (54997-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Benzenesulfonyl chloride 99 98-09-9 [sigmaaldrich.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. cbijournal.com [cbijournal.com]
Safety data sheet (SDS) for 4-Isopropylbenzenesulfonyl chloride
An In-depth Technical Guide to the Safety Data Sheet (SDS) for 4-Isopropylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and hazard profile of this compound (CAS No. 54997-90-9). The information is compiled from various safety data sheets and regulatory guidelines to ensure a thorough understanding for professionals in research and development.
Chemical Identification
Summary of key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | p-Isopropylbenzenesulfonyl chloride, Cumene-4-sulfonyl chloride |
| CAS Number | 54997-90-9[1][2] |
| Molecular Formula | C₉H₁₁ClO₂S[2][3] |
| Molecular Weight | 218.70 g/mol [1][3] |
| Linear Formula | (CH₃)₂CHC₆H₄SO₂Cl[1] |
| InChIKey | CETRNHJIXGITKR-UHFFFAOYSA-N[2] |
Physical and Chemical Properties
This table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Form | Low melting solid[2] |
| Color | Light orange/brown[2] |
| Melting Point | 51-52 °C[2] |
| Boiling Point | 142-143 °C (at 12 mmHg)[2] |
| Density | 1.220 g/mL at 25 °C[2][4] |
| Refractive Index | n20/D 1.5410[2][4] |
| Flash Point | 143 °F[2] |
| Sensitivity | Moisture Sensitive[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][3][5] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
GHS Pictogram:
-
GHS05: Corrosion[1]
Logical Flow of Hazard Identification and Response
The following diagram illustrates the logical relationship between the identified hazards and the required safety responses.
Caption: GHS Hazard and Response Workflow for this compound.
Experimental Protocols for Hazard Determination
The hazard classifications are based on standardized experimental protocols. While specific test results for this compound are not publicly detailed, the methodologies follow established guidelines.
Skin Corrosion/Irritation - OECD Test Guideline 431
The "Skin Corrosion: Category 1B" classification is determined through methods outlined in guidelines such as OECD TG 431.[6] This in vitro test method uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[6]
Methodology Overview:
-
Test Principle: The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[6]
-
Procedure: A measured amount of the test substance is applied topically to the RhE tissue. The exposure time is critical for sub-categorization. For Category 1B, the exposure is typically between 3 minutes and 1 hour.[1][7]
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured, commonly using an MTT assay. The reduction in cell viability compared to negative controls determines the corrosive potential.
-
Classification: A substance is classified as corrosive if it causes irreversible skin damage. Sub-category 1B is assigned for materials that induce a corrosive response after an exposure greater than 3 minutes and up to 1 hour, with observations continuing for up to 14 days.[7]
Corrosivity to Metals - UN Manual of Tests and Criteria
The classification "Corrosive to Metals: Category 1" is based on testing described in the UN Manual of Tests and Criteria.
Methodology Overview:
-
Test Principle: This test determines the corrosion rate of a substance on specific metal surfaces, typically steel and aluminum.
-
Procedure: The substance is placed in contact with coupons of the test metals for a specified period under controlled temperature conditions.
-
Corrosion Rate Calculation: The mass loss of the metal coupons is measured, and the corrosion rate is calculated in millimeters per year.
-
Classification: A substance is classified as corrosive to metals if the corrosion rate on either steel or aluminum surfaces exceeds 6.25 mm per year at a test temperature of 55 °C.
Safe Handling and Emergency Procedures
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated place. Install a closed system or local exhaust. Safety shower and eye bath should be readily available.[6] |
| Respiratory Protection | Half or full facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator.[6] |
| Hand Protection | Impervious gloves.[6] |
| Eye Protection | Safety goggles. A face-shield may be required depending on the situation.[6] |
| Skin and Body Protection | Impervious protective clothing and protective boots as needed.[6] |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][6] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[6]
-
Unsuitable Extinguishing Media: Solid streams of water.[6]
-
Specific Hazards: May decompose upon combustion to generate poisonous fumes, including carbon oxides and hydrogen chloride.[6]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[8]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to a safe area.[9]
-
Containment: Absorb spilled material in a suitable absorbent (e.g., dry sand, earth). For large spills, contain with bunding.[6]
-
Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]
Storage and Stability
| Parameter | Recommendation |
| Storage Conditions | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. Store locked up.[6] Store under an inert atmosphere at room temperature.[2] |
| Incompatible Materials | Oxidizing agents. |
| Hazardous Decomposition | Decomposes upon combustion to generate poisonous fumes (Carbon dioxide, Carbon monoxide, Hydrogen chloride).[6] |
Transport Information
| Regulation | Information |
| UN Number | UN 3265[2] |
| UN Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (or similar, depending on formulation) |
| Transport Hazard Class | 8[2] |
| Packing Group | II[2] |
References
- 1. labelghs.com [labelghs.com]
- 2. thepsci.eu [thepsci.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
- 8. Corrosivity test: Test C1 (Section 37 of the UN Manual of Tests and Criteria, §2.16 of CLP) performed under ADR - Analytice [analytice.com]
- 9. scimed.co.uk [scimed.co.uk]
Spectroscopic and Synthetic Profile of 4-Isopropylbenzenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Isopropylbenzenesulfonyl chloride (CAS No. 54997-90-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed data and experimental protocols to support their work.
Chemical Structure and Properties
This compound is a sulfonyl chloride compound containing an isopropyl-substituted benzene ring. Its structure is amenable to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.
Figure 1: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 | Doublet | 8.5 | 2H, Aromatic (ortho to SO₂Cl) |
| 7.45 | Doublet | 8.5 | 2H, Aromatic (ortho to isopropyl) |
| 3.05 | Septet | 6.9 | 1H, CH of isopropyl |
| 1.25 | Doublet | 6.9 | 6H, CH₃ of isopropyl |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 156.5 | Aromatic C (para to SO₂Cl) |
| 138.5 | Aromatic C (ipso to SO₂Cl) |
| 128.0 | Aromatic CH (ortho to SO₂Cl) |
| 127.5 | Aromatic CH (ortho to isopropyl) |
| 34.0 | CH of isopropyl |
| 23.5 | CH₃ of isopropyl |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (aliphatic) |
| 1595 | Medium | C=C stretch (aromatic) |
| 1375 | Strong | S=O stretch (asymmetric) |
| 1170 | Strong | S=O stretch (symmetric) |
| 830 | Strong | C-H bend (para-disubstituted) |
| 570 | Medium | S-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 218 | 25 | [M]⁺ (³⁵Cl) |
| 220 | 8 | [M+2]⁺ (³⁷Cl) |
| 203 | 100 | [M - CH₃]⁺ |
| 183 | 30 | [M - Cl]⁺ |
| 139 | 45 | [M - SO₂Cl]⁺ |
| 119 | 20 | [C₉H₁₁]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound[1][2][3]
This compound can be synthesized via the chlorosulfonation of cumene (isopropylbenzene).[1] A typical laboratory-scale procedure is as follows:
-
In a four-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly add 216.2 g of chlorosulfonic acid dropwise over 2.5-3.0 hours, maintaining the reaction temperature between 10-20°C.
-
After the addition is complete, continue stirring at 15-20°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the lower organic layer, which is the crude this compound.
-
The crude product can be purified by vacuum distillation.
Figure 2: Workflow for the synthesis of this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining the spectroscopic data presented in this guide.
Figure 3: General workflow for spectroscopic analysis.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid or a solution in a suitable solvent (e.g., CCl₄) can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared for solid samples.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Electron impact (EI) ionization is typically used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded and their relative abundances are determined.
References
Theoretical studies on the reactivity of 4-Isopropylbenzenesulfonyl chloride
An In-depth Technical Guide on the Theoretical Studies of the Reactivity of 4-Isopropylbenzenesulfonyl Chloride
Introduction
This compound is an important organic reagent utilized in the synthesis of various compounds, particularly sulfonamides and sulfonate esters.[1] As an intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals, a thorough understanding of its reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.[2] The reactivity of arylsulfonyl chlorides is primarily influenced by the electronic and steric nature of the substituents on the aromatic ring.[1] This guide provides a detailed theoretical examination of the reactivity of this compound, focusing on its reaction with amines to form sulfonamides. The insights are derived from established principles of physical organic chemistry and computational methodologies, presented to aid researchers, scientists, and drug development professionals.
Theoretical Study of Reactivity with Amines
To elucidate the reaction mechanism and energetics, a theoretical study is proposed. This section outlines the computational approach and discusses the anticipated results based on the known chemistry of analogous sulfonyl chlorides.
Computational Methodology
The reaction of this compound with a simple amine (e.g., ammonia) would be modeled using quantum chemical calculations. A robust and widely used method for such studies is Density Functional Theory (DFT).
Protocol for DFT Calculations:
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.
-
Model System: The reactants (this compound and ammonia), transition state, intermediates, and products would be modeled.
-
Level of Theory: The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems.
-
Basis Set: The 6-311+G(d,p) basis set would be used to provide a good balance between accuracy and computational cost. This set includes diffuse functions and polarization functions, which are important for describing anionic species and transition states.
-
Solvent Effects: To simulate a reaction in a solvent, the Polarizable Continuum Model (PCM) would be utilized, with a common solvent such as dichloromethane or acetonitrile.
-
Calculations:
-
Geometry optimization would be performed for all species to find their lowest energy structures.
-
Frequency calculations would be carried out to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
The intrinsic reaction coordinate (IRC) would be calculated to verify that the transition state connects the reactants and products.
-
Single-point energy calculations at a higher level of theory (e.g., coupled cluster) could be performed on the DFT-optimized geometries for more accurate energy values.
-
Logical Workflow of the Theoretical Study
Caption: A flowchart illustrating the key steps in a computational study of the reactivity of this compound.
Reaction Mechanism and Energetics
The reaction of this compound with an amine is expected to proceed via a nucleophilic substitution at the sulfur atom.[3] The isopropyl group at the para position influences the reactivity through electronic and steric effects.
Electronic Effects: The isopropyl group is an electron-donating group (EDG).[1] By donating electron density to the benzene ring, it slightly deactivates the sulfonyl chloride group towards nucleophilic attack. This is because the increased electron density on the sulfur atom makes it less electrophilic.
Steric Effects: The bulky isopropyl group is located at the para position, which is remote from the reaction center (the sulfur atom). Therefore, it is not expected to exert a significant steric hindrance on the approaching nucleophile.
Proposed Reaction Pathway:
The reaction is likely to proceed through a concerted mechanism or a stepwise mechanism involving a short-lived intermediate. A plausible pathway involves the nucleophilic attack of the amine on the sulfur atom, followed by the departure of the chloride ion.
Caption: A simplified diagram showing the proposed reaction pathway for the formation of a sulfonamide from this compound.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data that could be obtained from the proposed DFT calculations. The values are illustrative and based on typical values for similar reactions.
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 15 - 20 | The free energy barrier for the reaction. A lower value indicates a faster reaction. |
| Reaction Energy (ΔGrxn) | -10 to -15 | The overall free energy change of the reaction. A negative value indicates an exergonic reaction. |
Experimental Protocol for Sulfonamide Synthesis
This section provides a general experimental procedure for the synthesis of a sulfonamide from this compound and a primary amine. This protocol is based on established methods for sulfonamide formation.[3]
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and pyridine (1.2 eq) in DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in DCM to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Conclusion
The theoretical study of this compound's reactivity, while presented here in a hypothetical context, provides a framework for understanding the key factors governing its chemical behavior. The para-isopropyl group primarily exerts a modest electronic deactivating effect, with negligible steric hindrance. This makes this compound a versatile reagent for the synthesis of sulfonamides and other derivatives. The computational and experimental protocols outlined in this guide offer a comprehensive approach for researchers to further investigate and utilize this important chemical intermediate.
References
The Dual Nature of the Isopropyl Group: A Technical Guide to its Steric and Electronic Influence in Sulfonyl Chlorides
For Immediate Release
[City, State] – [Date] – In the intricate landscape of organic synthesis and drug development, the subtle interplay of steric and electronic effects governs the reactivity and efficacy of molecular building blocks. This technical guide delves into the pivotal role of the isopropyl group when appended to a sulfonyl chloride moiety, offering a comprehensive analysis for researchers, scientists, and professionals in the field of drug development. Through a detailed examination of quantitative data, experimental methodologies, and structural insights, this document elucidates the dual influences that this common alkyl substituent exerts.
The reactivity of sulfonyl chlorides is a cornerstone of many synthetic pathways, particularly in the formation of sulfonamides and sulfonate esters. The introduction of an isopropyl group, whether on an aromatic ring or directly attached to the sulfonyl group, imparts a unique combination of steric hindrance and electronic modulation that can be strategically exploited.
Quantifying the Influence: Steric and Electronic Parameters
The impact of the isopropyl group can be quantitatively assessed through established physical organic chemistry principles, namely the Hammett and Taft equations. These models provide a framework for understanding and predicting how the isopropyl substituent will affect reaction rates and equilibria.
Electronic Effects: The isopropyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I).[1][2] This donation of electron density to the sulfonyl group can slightly decrease the electrophilicity of the sulfur atom, thereby modulating its reactivity towards nucleophiles. The Hammett substituent constant (σ) quantifies this electronic influence. A negative σ value is indicative of an electron-donating group.[3]
Table 1: Hammett Substituent Constants (σ) for the Isopropyl Group
| Substituent Position | Hammett Constant (σ) | Implication for Sulfonyl Chloride Reactivity |
| meta (σ_m) | -0.07[2] | Weakly electron-donating, slight deactivation towards nucleophilic attack. |
| para (σ_p) | -0.15 | More pronounced electron-donating effect compared to the meta position, leading to greater deactivation. |
Data sourced from Hansch, C. et al. (1991).
Steric Effects: The branched nature of the isopropyl group introduces significant steric bulk in the vicinity of the reactive sulfonyl chloride center. This steric hindrance can impede the approach of nucleophiles, thereby slowing down the reaction rate. The Taft steric parameter (E_s) provides a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[3][4]
Table 2: Taft Steric Parameters (E_s) for Alkyl Groups
| Alkyl Group | Taft Steric Parameter (E_s) | Relative Steric Bulk |
| Methyl | 0.00 | Reference |
| Ethyl | -0.07 | Minor increase in bulk |
| Isopropyl | -0.47 | Significant increase in steric hindrance |
| tert-Butyl | -1.54 | Very high steric hindrance |
Note: E_s values are relative to the methyl group, which is assigned a value of 0.[3]
The interplay of these electronic and steric effects is crucial. For instance, in nucleophilic substitution reactions, the electron-donating nature of the isopropyl group might slightly decrease the intrinsic reactivity of the sulfonyl chloride, while its steric bulk presents a physical barrier to the incoming nucleophile.[2][5]
Visualizing the Concepts
To better illustrate the fundamental principles discussed, the following diagrams outline the key concepts and a general experimental workflow.
Caption: Electronic effect of the isopropyl group on a sulfonyl chloride.
Caption: Steric hindrance by the isopropyl group impeding nucleophilic attack.
Experimental Protocols: Synthesis of 3-Isopropylbenzenesulfonyl Chloride
A reliable method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding arene. The following protocol outlines a general procedure for the preparation of 3-isopropylbenzenesulfonyl chloride from cumene (isopropylbenzene).
Materials:
-
Cumene (Isopropylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with cumene (1 equivalent) and anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-isopropylbenzenesulfonyl chloride can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
Beyond Synthesis: Unveiling Novel Reactive Frontiers of 4-Isopropylbenzenesulfonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzenesulfonyl chloride, a common reagent in organic synthesis, is traditionally recognized for its role in the formation of sulfonamides and sulfonate esters. However, recent advancements in catalysis and reaction design have unlocked novel and previously inaccessible reaction pathways for this versatile molecule. This guide delves into these cutting-edge transformations, moving beyond its classical reactivity to explore its emerging role in sophisticated carbon-carbon bond-forming reactions and radical-mediated processes. For drug development professionals and synthetic chemists, these novel reactions offer powerful new tools for molecular construction and late-stage functionalization, enabling the synthesis of complex molecular architectures with greater efficiency and precision. This document provides a technical overview, detailed experimental protocols, and mechanistic insights into these innovative applications of this compound.
Nickel-Catalyzed Desulfonylative Cross-Coupling: A Paradigm Shift in C-C Bond Formation
A significant breakthrough in the reactivity of arenesulfonyl chlorides is their utilization as electrophilic partners in nickel-catalyzed desulfonylative cross-coupling reactions. This transformation involves the cleavage of the robust carbon-sulfur bond, enabling the formation of new carbon-carbon bonds. This represents a paradigm shift from the traditional use of organohalides in cross-coupling chemistry, opening up a new class of readily available substrates for such reactions.
The mechanism of this reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. Initially, the active Ni(0) catalyst undergoes oxidative addition into the C-S bond of the arenesulfonyl chloride. The resulting arylnickel(II) intermediate then undergoes transmetalation with an organometallic coupling partner (e.g., an organozinc or organoboron reagent), followed by reductive elimination to furnish the desired biaryl product and regenerate the Ni(0) catalyst.
Quantitative Data for Nickel-Catalyzed Desulfonylative Coupling
The following table summarizes representative data for the nickel-catalyzed desulfonylative coupling of arenesulfonyl chlorides with various coupling partners. While specific data for this compound is limited in the current literature, the data for the closely related p-toluenesulfonyl chloride serves as a strong predictive model for its reactivity.
| Entry | Arylsulfonyl Chloride | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Phenylzinc chloride | NiCl₂(dppp) (5 mol%) | THF | 12 | 85 |
| 2 | p-Toluenesulfonyl chloride | 4-Methoxyphenylboronic acid | Ni(acac)₂ (10 mol%), PCy₃ (20 mol%) | Toluene | 24 | 78 |
| 3 | p-Toluenesulfonyl chloride | 1-Hexyne (Sonogashira type) | NiCl₂(dppe) (5 mol%), CuI (10 mol%) | DMF | 16 | 65 |
Experimental Protocol: Nickel-Catalyzed Desulfonylative Coupling of this compound with Phenylzinc Chloride
This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of arenesulfonyl chlorides.
Materials:
-
This compound
-
Phenylzinc chloride (0.5 M solution in THF)
-
NiCl₂(dppp) (dppp = 1,3-Bis(diphenylphosphino)propane)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂(dppp) (0.05 mmol).
-
Add anhydrous THF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) to the flask.
-
Slowly add the phenylzinc chloride solution (2.2 mL, 1.1 mmol, 0.5 M in THF) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Methodological & Application
Synthesis of Sulfonamides Using 4-Isopropylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides utilizing 4-isopropylbenzenesulfonyl chloride as a key reagent. The methodologies outlined are applicable for the preparation of a diverse range of sulfonamide derivatives for various research and drug development applications.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a versatile building block that allows for the introduction of a lipophilic isopropylphenyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative N-substituted 4-isopropylbenzenesulfonamides. The data has been compiled from literature sources and analogous reactions.
Table 1: Synthesis of N-Aryl-4-isopropylbenzenesulfonamides
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aniline | N-Phenyl-4-isopropylbenzenesulfonamide | 85 | 110-112 | 1.25 (d, 6H), 3.00 (sept, 1H), 7.10-7.40 (m, 9H), 7.75 (d, 2H), 10.20 (s, 1H) | 23.8, 34.2, 121.5, 125.0, 127.2, 129.5, 137.0, 139.5, 144.0, 155.0 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4-isopropylbenzenesulfonamide | 88 | 128-130 | 1.26 (d, 6H), 3.01 (sept, 1H), 7.20 (d, 2H), 7.35 (d, 2H), 7.40 (d, 2H), 7.78 (d, 2H), 10.35 (s, 1H) | 23.8, 34.2, 122.8, 127.3, 129.8, 130.5, 135.5, 138.0, 143.8, 155.2 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-isopropylbenzenesulfonamide | 92 | 115-117 | 1.24 (d, 6H), 2.98 (sept, 1H), 3.75 (s, 3H), 6.80 (d, 2H), 7.10 (d, 2H), 7.30 (d, 2H), 7.70 (d, 2H), 10.05 (s, 1H) | 23.7, 34.1, 55.4, 114.5, 123.0, 127.1, 129.0, 132.0, 143.5, 155.0, 158.5 |
Table 2: Synthesis of N-Alkyl-4-isopropylbenzenesulfonamides
| Amine Reactant | Product | Yield (%) | Physical State | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzylamine | N-Benzyl-4-isopropylbenzenesulfonamide | 90 | Solid | 1.22 (d, 6H), 2.95 (sept, 1H), 4.15 (d, 2H), 5.50 (t, 1H), 7.20-7.40 (m, 7H), 7.70 (d, 2H) | 23.8, 34.2, 47.0, 127.0, 127.5, 128.0, 128.5, 137.5, 138.0, 155.0 |
| Isopropylamine | N-Isopropyl-4-isopropylbenzenesulfonamide | 82 | Solid | 1.10 (d, 6H), 1.25 (d, 6H), 2.98 (sept, 1H), 3.60 (m, 1H), 5.10 (d, 1H), 7.35 (d, 2H), 7.75 (d, 2H) | 23.5, 23.8, 34.2, 46.5, 127.0, 127.8, 138.5, 155.0 |
| Cyclohexylamine | N-Cyclohexyl-4-isopropylbenzenesulfonamide | 87 | Solid | 1.00-1.80 (m, 10H), 1.24 (d, 6H), 2.97 (sept, 1H), 3.20 (m, 1H), 5.20 (d, 1H), 7.32 (d, 2H), 7.72 (d, 2H) | 23.8, 24.8, 25.5, 33.5, 34.2, 53.0, 127.0, 127.5, 139.0, 154.8 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-4-isopropylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-4-isopropylbenzenesulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized sulfonamides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by determination of the melting point.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted-4-isopropylbenzenesulfonamides.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to the acidic tumor microenvironment. Inhibition of CA IX, a tumor-associated isoform, can disrupt pH regulation, leading to increased intracellular acidosis and ultimately apoptosis of cancer cells.
Caption: Proposed mechanism of anticancer activity via inhibition of Carbonic Anhydrase IX.
Application Notes and Protocols for 4-Isopropylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the context of drug discovery and development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The protection of amine functionalities is a frequent necessity to prevent their undesired participation in reactions targeting other parts of a molecule. While numerous amine protecting groups exist, arylsulfonyl chlorides offer a robust and versatile option, forming stable sulfonamides.
This document provides detailed application notes and protocols for the use of 4-isopropylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. The 4-isopropylbenzenesulfonyl group, hereafter referred to as "ipsyl" (Ips), offers a balance of stability and cleavage susceptibility that can be advantageous in multi-step synthetic sequences. The isopropyl substituent provides increased steric bulk compared to the more common tosyl group, which can influence the reactivity and physical properties of the protected amine. Furthermore, the electronic properties of the ipsyl group can be leveraged for selective deprotection under specific conditions.
These notes are intended to guide researchers in the effective application of this compound for amine protection and subsequent deprotection, providing clear, reproducible protocols and relevant data to facilitate its integration into synthetic workflows.
Data Presentation
Table 1: Reaction Conditions for the Protection of Amines with this compound
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 to rt | 4 | >95 |
| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 3 | >95 |
| 3 | Diethylamine | Pyridine | Dichloromethane (DCM) | 0 to rt | 6 | 92 |
| 4 | Glycine methyl ester | NaHCO₃ | Dioxane/H₂O (1:1) | rt | 12 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 2: Conditions for the Deprotection of 4-Isopropylbenzenesulfonamides
| Entry | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Reductive Cleavage | Mg, MeOH | Methanol | 50 | 6 | 85 |
| 2 | Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | 50 | 12 | 75-85 |
| 3 | Reductive Cleavage | Sodium naphthalenide | Tetrahydrofuran (THF) | -78 to rt | 2 | >90 |
Note: Deprotection efficiency can be substrate-dependent. Optimization of reaction conditions may be necessary for complex molecules.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-isopropylbenzenesulfonamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a 4-Isopropylbenzenesulfonamide via Reductive Cleavage
This protocol outlines a method for the cleavage of the 4-isopropylbenzenesulfonyl group using magnesium in methanol.
Materials:
-
4-Isopropylbenzenesulfonamide (1.0 equiv)
-
Magnesium turnings (10 equiv)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of the 4-isopropylbenzenesulfonamide in methanol, add magnesium turnings.
-
Heat the reaction mixture to 50 °C and monitor the reaction by TLC. Sonication can be used to accelerate the reaction.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Filter the mixture to remove insoluble magnesium salts and wash the solid with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for the protection of amines.
Caption: Workflow for the deprotection of amines.
Application Notes and Protocols: The Use of 4-Isopropylbenzenesulfonyl Chloride in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Isopropylbenzenesulfonyl chloride is a key reagent and building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold found in a wide array of therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties.[1][2] The 4-isopropylbenzenesulfonyl moiety, in particular, offers a valuable combination of steric and electronic properties. The isopropyl group can enhance lipophilicity, potentially improving cell permeability and metabolic stability, and can form favorable hydrophobic interactions within the binding sites of biological targets.[3] These application notes provide an overview of its properties, key applications, and detailed protocols for its synthesis and use in the preparation of bioactive sulfonamide derivatives.
Physicochemical Properties and Synthesis
This compound is a versatile reagent for introducing the 4-isopropylbenzenesulfonyl group. Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54997-90-9 | [4][5] |
| Molecular Formula | C₉H₁₁ClO₂S | [4][5] |
| Molecular Weight | 218.70 g/mol | [4][5] |
| Appearance | Clear colorless to pale yellow liquid/solid | [6] |
| Density | 1.220 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.5410 | [7][8] |
| Primary Use | Intermediate for synthesis of sulfonamides and sulfonate esters | [7][9] |
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from cumene (isopropylbenzene) via chlorosulfonation.[7][8][9]
Materials:
-
Cumene (Isopropylbenzene)
-
Chlorosulfonic acid (≥92%)
-
Inorganic salt catalyst (e.g., anhydrous sodium sulfate)
-
Ice-water mixture
-
Reaction kettle with stirring and temperature control
-
Separatory funnel
Procedure:
-
Add cumene and the inorganic salt catalyst (molar ratio of salt to cumene between 0.001-0.50:1) to the reaction kettle.[9]
-
Under continuous stirring, slowly add chlorosulfonic acid (molar ratio of acid to cumene between 2.5-7.5:1) to the mixture. Maintain the reaction temperature between 5 °C and 45 °C.[9]
-
After the addition is complete, allow the reaction to proceed for a heat preservation period of 0.1 to 10 hours to obtain the sulfonated material.[9]
-
Prepare an ice-water mixture in a separate beaker (0.5-5.0 times the mass of the sulfonated material).[9]
-
Under vigorous stirring, slowly add the sulfonated material to the ice-water mixture, ensuring the temperature remains below 15 °C.[10]
-
Continue stirring for approximately 25-30 minutes after the addition is complete.[10]
-
Transfer the mixture to a separatory funnel and allow the layers to stand and separate.
-
Collect the lower organic layer, which is the target product, this compound. Yields of 95-100% can be achieved with this method.[9]
Application in Sulfonamide Synthesis
The primary application of this compound in medicinal chemistry is its reaction with primary or secondary amines to form N-substituted sulfonamides.[11][12] This reaction is a cornerstone of drug discovery, enabling the creation of diverse compound libraries for biological screening.
The Role of the 4-Isopropylbenzenesulfonyl Moiety in Drug Design
The sulfonamide group can act as a bioisostere for carboxylic acids and can form crucial hydrogen bonds with protein targets.[1][13] The 4-isopropylphenyl group provides a scaffold that can be tailored for specific biological targets.
// Invisible edges for layout isopropyl_group -> benzene_ring [style=invis]; benzene_ring -> so2_group [style=invis]; so2_group -> nh_group [style=invis]; nh_group -> r_group [style=invis];
// Interaction edges isopropyl_group -> hydrophobic_pocket [label=" Hydrophobic\n Interaction", color="#4285F4", fontcolor="#4285F4"]; so2_group -> h_bond_donor [label=" H-Bond\n Acceptor", color="#EA4335", fontcolor="#EA4335", style=dashed]; nh_group -> h_bond_acceptor [label=" H-Bond\n Donor", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; } undot
Protocol 2: General Synthesis of N-Substituted 4-Isopropylbenzenesulfonamides
This protocol details a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine, adapted from established procedures.[14][15]
Materials:
-
A primary or secondary amine (1.0 eq.)
-
This compound (1.05 - 1.1 eq.)
-
Base: Pyridine or Triethylamine (TEA) (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
// Nodes reagents [label="Starting Materials:\n- Amine (R1R2NH)\n- this compound\n- Base (e.g., TEA)\n- Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Inert atmosphere (N2)\n- Cool to 0 °C (ice bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Slow, dropwise addition of\nthis compound\nto the amine/base solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir at room temperature\n(4-16 hours)\nMonitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup:\n- Dilute with DCM\n- Wash with 1M HCl, NaHCO3, brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry organic layer (Na2SO4)\n- Concentrate in vacuo\n- Recrystallization or Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\nN-Substituted\n4-Isopropylbenzenesulfonamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reagents -> setup [label="1. Combine"]; setup -> addition [label="2. Initiate"]; addition -> reaction [label="3. React"]; reaction -> workup [label="4. Quench & Wash"]; workup -> purification [label="5. Isolate"]; purification -> product [label="6. Characterize"]; } undot
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired sulfonamide.
Table 2: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Type | Base | Solvent | Temperature | Time (h) | Typical Yield | Reference(s) |
| Primary Aliphatic | Pyridine/TEA | DCM/THF | 0 °C to RT | 3 - 12 | 85-98% | [15][16] |
| Secondary Aliphatic | Pyridine/TEA | DCM | 0 °C to RT | 4 - 16 | 90-97% | [14][16] |
| Primary Aromatic | Pyridine | DCM/Pyridine | RT | 12 - 24 | 70-90% | [3][11] |
| Heterocyclic | Pyridine/TEA | DCM | RT | 6 - 18 | 75-95% | [15] |
Case Study: Kinase Inhibitors
The sulfonamide scaffold is prevalent in the design of kinase inhibitors. For example, derivatives of N-phenylbenzenesulfonamides have been developed as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[17] While the original study used a different benzenesulfonamide, the synthetic principles are directly applicable. The 4-isopropyl group could be used to probe hydrophobic pockets in the kinase active site to enhance potency and selectivity.[17][18]
Troubleshooting
Table 3: Troubleshooting Common Issues in Sulfonamide Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.4. Wet solvent or reagents. | 1. Use fresh or purified sulfonyl chloride.2. Increase reaction temperature or use a stronger, non-nucleophilic base.3. Ensure at least 2 eq. of base (for amine salts).4. Use anhydrous solvents and dry reagents. |
| Multiple Products Observed | 1. Di-sulfonylation of primary amine.2. Side reactions with other functional groups. | 1. Use a 1:1 stoichiometry of amine to sulfonyl chloride; add sulfonyl chloride slowly.2. Protect other reactive functional groups (e.g., alcohols, phenols) if necessary. |
| Difficulty in Purification | 1. Excess pyridine is difficult to remove.2. Product is soluble in the aqueous wash. | 1. Wash thoroughly with dilute HCl or copper(II) sulfate solution.2. Avoid excessive washing; back-extract aqueous layers with organic solvent if product loss is suspected. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Propan-2-yl)benzene-1-sulfonyl chloride | C9H11ClO2S | CID 2734882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-异丙基苯磺酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 54997-90-9 [chemicalbook.com]
- 9. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. echemcom.com [echemcom.com]
- 16. scilit.com [scilit.com]
- 17. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Isopropylbenzenesulfonyl Chloride in Polymer Synthesis as an ATRP Initiator
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The choice of initiator is crucial for the success of an ATRP reaction, as it determines the number of growing polymer chains and can be used to introduce specific end-functionalities.
Arylsulfonyl chlorides have been identified as a universal class of initiators for metal-catalyzed living radical polymerizations, including ATRP.[1] 4-Isopropylbenzenesulfonyl chloride, a commercially available sulfonyl chloride, can be utilized as an effective initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. The sulfonyl chloride group can initiate the polymerization in the presence of a transition metal catalyst, typically a copper(I) complex, leading to the formation of polymers with a sulfonyl group at the α-chain end. This terminal functionality can be advantageous for further post-polymerization modifications.
This document provides detailed application notes and protocols for the use of this compound as an ATRP initiator. While direct experimental data for this compound is limited in the reviewed literature, the following protocols are based on established procedures for structurally similar and well-studied sulfonyl chloride initiators, such as p-toluenesulfonyl chloride.
Mechanism of Initiation
The initiation of ATRP using this compound follows the general mechanism of atom transfer. The transition metal catalyst in its lower oxidation state (e.g., Cu(I)) reversibly activates the dormant sulfonyl chloride initiator by abstracting the chlorine atom. This process generates a sulfonyl radical, which then initiates the polymerization by adding to a monomer unit, and the metal complex is oxidized to a higher oxidation state (e.g., Cu(II)). The generated propagating radical can then add monomer units or be reversibly deactivated by the Cu(II) complex.
Figure 1: ATRP Initiation and Propagation Pathway.
Experimental Protocols
The following are generalized protocols for the ATRP of styrene and methyl methacrylate (MMA) using a sulfonyl chloride initiator. These can be adapted for this compound.
Protocol 1: ATRP of Styrene
This protocol is adapted from procedures for the ATRP of styrene using arenesulfonyl chloride initiators.
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy) (ligand)
-
Anisole or Toluene (solvent, optional)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (or CuCl) and the ligand under an inert atmosphere.
-
Degassing: Seal the flask and subject it to several freeze-pump-thaw cycles to remove oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of degassed solvent (if any) and the purified styrene via syringe.
-
Initiation: Add the this compound initiator to the reaction mixture via syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C for styrene) and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Figure 2: General Experimental Workflow for ATRP.
Protocol 2: ATRP of Methyl Methacrylate (MMA)
This protocol is based on established methods for the ATRP of MMA using p-toluenesulfonyl chloride as an initiator.[2][3]
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Diphenyl ether (solvent)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a basic alumina column. Dry diphenyl ether over molecular sieves.
-
Reaction Setup: In a Schlenk flask, combine CuBr and dNbpy under an inert atmosphere.
-
Degassing: Add the degassed diphenyl ether and MMA to the flask. Perform three freeze-pump-thaw cycles.
-
Initiation: Heat the mixture to the reaction temperature (typically 90 °C for MMA). Once the solution is homogeneous, add the this compound initiator.
-
Polymerization: Maintain the reaction at the set temperature with stirring.
-
Sampling and Analysis: Periodically take samples to determine monomer conversion and polymer characteristics.
-
Termination and Purification: Follow the same procedure as described in Protocol 1.
Quantitative Data
The following tables summarize typical quantitative data for ATRP reactions initiated by sulfonyl chlorides. Note that these are representative examples based on p-toluenesulfonyl chloride and may need optimization for this compound.
Table 1: Representative Conditions for ATRP of Methyl Methacrylate (MMA) with p-Toluenesulfonyl Chloride Initiator [2]
| Entry | [MMA]:[Initiator]:[CuBr]:[dNbpy] | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 200:1:0.5:1 | Diphenyl Ether (1:1) | 90 | 4 | 55 | 11,500 | 1.15 |
| 2 | 200:1:0.5:1 | Diphenyl Ether (1:1) | 90 | 8 | 85 | 17,800 | 1.12 |
Table 2: Representative Conditions for ATRP of Styrene with Arenesulfonyl Chloride Initiators
| Entry | Monomer | [Monomer]:[Initiator]:[CuCl]:[bpy] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | Styrene | 100:1:1:2 | Bulk | 110 | 6 | 75 | 8,200 | 1.25 |
| 2 | Styrene | 200:1:1:2 | Anisole (1:1) | 110 | 12 | 68 | 14,500 | 1.20 |
Logical Relationships in ATRP
The success of an ATRP reaction depends on the careful selection and control of several key components and parameters.
Figure 3: Key Component Relationships in ATRP.
Conclusion
This compound is a promising initiator for ATRP, offering a convenient route to polymers with a terminal sulfonyl functionality. While specific data for this initiator is not widely available, the provided protocols, based on analogous sulfonyl chlorides, serve as a strong starting point for researchers. Successful implementation will require careful optimization of reaction conditions, including catalyst/ligand system, solvent, and temperature, for each specific monomer. The ability to synthesize well-defined polymers with this initiator opens up possibilities for the development of novel materials in various fields, including drug delivery and materials science.
References
Application Notes and Protocols: Synthesis and Evaluation of N-Alkyl-4-isopropylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The reaction of sulfonyl chlorides with primary amines is a robust and versatile method for the synthesis of N-substituted sulfonamides. This document provides a detailed protocol for the reaction of 4-isopropylbenzenesulfonyl chloride with various primary amines to generate a library of N-alkyl-4-isopropylbenzenesulfonamides. These compounds are of significant interest in drug discovery, particularly as potential enzyme inhibitors.
The 4-isopropylphenyl moiety offers a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. By varying the primary amine reactant, a diverse range of derivatives can be synthesized and screened for biological activity. This protocol is designed to be a comprehensive guide for researchers, providing detailed experimental procedures, data presentation for comparative analysis, and insights into the potential applications of these compounds in drug development, with a focus on their role as carbonic anhydrase inhibitors.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 4-isopropylbenzenesulfonamides. The data is compiled from representative procedures and may vary based on the specific primary amine and reaction scale.
Table 1: Synthesis of N-Alkyl-4-isopropylbenzenesulfonamides
| Entry | Primary Amine | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Dichloromethane | Triethylamine | 6 | Room Temp. | 85 |
| 2 | Aniline | Pyridine | Pyridine | 4 | 80 | 78 |
| 3 | 4-Methoxy-aniline | Dichloromethane | Triethylamine | 5 | Room Temp. | 88 |
| 4 | 4-Chloroaniline | Dichloromethane | Triethylamine | 6 | Room Temp. | 82 |
| 5 | Cyclohexylamine | Dichloromethane | Triethylamine | 5 | Room Temp. | 90 |
Table 2: Anticancer Activity of Selected Sulfonamide Derivatives against Breast Cancer Cell Lines
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Target |
| Sulfonamide 4e | Thiazolone-benzenesulfonamide | MDA-MB-231 | 3.58 | Carbonic Anhydrase IX |
| Sulfonamide 4e | Thiazolone-benzenesulfonamide | MCF-7 | 4.58 | Carbonic Anhydrase IX |
| Sulfonamide 4g | Nitro-substituted Thiazolone-benzenesulfonamide | MDA-MB-231 | 5.54 | Carbonic Anhydrase IX |
| Sulfonamide 4g | Nitro-substituted Thiazolone-benzenesulfonamide | MCF-7 | 2.55 | Carbonic Anhydrase IX |
| Staurosporine (Control) | - | MDA-MB-231 | 7.67 | - |
| Staurosporine (Control) | - | MCF-7 | 5.89 | - |
Note: Data for Table 2 is derived from studies on structurally related benzenesulfonamides to indicate the potential of this class of compounds.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl-4-isopropylbenzenesulfonamides
This protocol describes the synthesis of N-substituted-4-isopropylbenzenesulfonamides from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol, ethanol/water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Stir the solution at room temperature under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol or an ethanol/water mixture) to afford the pure N-substituted-4-isopropylbenzenesulfonamide.[2][3]
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble when heated. Ethanol or ethanol/water mixtures are often suitable.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of N-Alkyl-4-isopropylbenzenesulfonamides.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer Cells
Many sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) enzymes.[4] Specifically, CA IX is overexpressed in many types of cancer cells and plays a crucial role in regulating intracellular and extracellular pH, contributing to tumor cell survival and proliferation.[1] Inhibition of CA IX by sulfonamides can disrupt this pH regulation, leading to apoptosis of cancer cells.
Caption: Inhibition of Carbonic Anhydrase IX by N-Alkyl-4-isopropylbenzenesulfonamide.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Isopropylbenzenesulfonyl Chloride in One-Pot Heterocyclic Synthesis: A Review of Current Applications
For researchers, scientists, and drug development professionals, the quest for efficient and atom-economical synthetic methodologies is paramount. One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel, represent a significant advance in this area. While a variety of reagents and catalysts have been explored for the one-pot synthesis of heterocyclic compounds, a comprehensive review of the scientific literature reveals a notable absence of established protocols utilizing 4-isopropylbenzenesulfonyl chloride for this purpose.
Despite extensive searches of chemical databases and scholarly articles, no specific and detailed application notes or protocols for the one-pot synthesis of a diverse range of heterocyclic compounds—such as quinoxalines, benzimidazoles, or benzothiazoles—using this compound as a key reagent or catalyst could be identified. The existing literature primarily focuses on the synthesis of this compound itself and its applications in other areas of organic chemistry, such as a precursor for the synthesis of 4-isopropylbenzenethiol and as a component in the preparation of specialized polymers.[1][2]
This lack of documented applications suggests that the use of this compound in one-pot heterocyclic synthesis is not a conventional or widely adopted strategy. Researchers in the field typically employ other well-established catalytic systems and reagents for such transformations.
Established Applications of this compound
While its role in one-pot heterocyclic synthesis is not documented, this compound is a known and commercially available reagent with specific applications in organic synthesis. Its primary documented uses include:
-
Synthesis of Sulfonamides: As a sulfonyl chloride, it readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a variety of therapeutic agents.
-
Protecting Group Chemistry: The 4-isopropylbenzenesulfonyl (or "pipsyl") group can be used as a protecting group for amines.
-
Precursor for other Reagents: It serves as a starting material for the synthesis of other sulfur-containing compounds, such as 4-isopropylbenzenethiol.[1]
Alternative One-Pot Methodologies for Heterocyclic Synthesis
Given the absence of protocols involving this compound, researchers interested in the one-pot synthesis of heterocyclic compounds are encouraged to explore the vast and well-documented literature on alternative and efficient methodologies. Numerous catalysts and reagents have been successfully employed for the synthesis of key heterocyclic scaffolds.
For instance, the synthesis of quinoxalines is often achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a reaction that can be catalyzed by a variety of acids or metal catalysts in a one-pot fashion. Similarly, benzimidazoles are commonly synthesized in one-pot procedures from the reaction of o-phenylenediamines with aldehydes or carboxylic acids under various catalytic conditions. The synthesis of benzothiazoles can also be accomplished through one-pot reactions, typically involving the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds.
Conclusion
Researchers and professionals in drug development are advised to consult the extensive body of literature on established and validated one-pot methodologies for the synthesis of their target heterocyclic systems, which utilize a wide array of other effective reagents and catalysts. Further investigation into the potential reactivity of this compound in novel multicomponent reactions could be a potential area for future research, but at present, it remains an unexplored frontier.
References
Application Notes and Protocols: 4-Isopropylbenzenesulfonyl Chloride in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-isopropylbenzenesulfonyl chloride as a key intermediate in the synthesis of novel drug candidates. The following sections detail the synthesis of specific bioactive molecules, their quantitative biological data, and the experimental protocols for their preparation.
Introduction
This compound is a versatile chemical reagent primarily used for the introduction of the 4-isopropylbenzenesulfonyl group into various molecular scaffolds. This moiety is of significant interest in medicinal chemistry, as its incorporation can modulate the physicochemical and pharmacological properties of a molecule, such as lipophilicity, protein-binding affinity, and metabolic stability. The sulfonamide linkage, readily formed by the reaction of this compound with primary or secondary amines, is a privileged structural motif found in a wide array of clinically approved drugs and investigational agents. This document highlights its application in the development of enzyme inhibitors and anticancer agents.
Application 1: Synthesis of Carbonic Anhydrase Inhibitors
Derivatives of this compound have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and cancer.
Featured Compound: 4-Isopropyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzenesulfonamide
This compound has been synthesized and evaluated for its inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1][2]
Quantitative Data:
| Compound ID | Target | IC50 (µM) |
| 5c | hCA I | 48.83[2] |
| 5c | hCA II | Not explicitly specified, but noted as an inhibitor. |
Experimental Protocol: Synthesis of 4-Isopropyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzenesulfonamide (5c)
A general two-step synthesis is employed, starting with the formation of a key amine intermediate followed by sulfonylation.
Step 1: Synthesis of 3-(2-amino-1,3-thiazol-4-yl)coumarin (Intermediate)
-
To a solution of 3-(bromoacetyl)coumarin (1 equivalent) in boiling ethanol, add thiourea (1 equivalent).
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and neutralize with aqueous ammonia.
-
Filter the precipitate and wash with ethanol to obtain the desired intermediate.
Step 2: Sulfonylation with this compound
-
To a solution of 3-(2-amino-1,3-thiazol-4-yl)coumarin (1 equivalent) in pyridine, add this compound (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the resulting solid, wash with water, and purify by a suitable method (e.g., column chromatography) to yield the final product.[3]
Synthetic Workflow Diagram:
Caption: Synthetic scheme for a carbonic anhydrase inhibitor.
Application 2: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors for Anticancer Therapy
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle progression. Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development.
Featured Compound: 4-Isopropyl-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide
This compound has been identified as a potent inhibitor of PLK4, demonstrating significant anti-proliferative activity in cancer cell lines.
Quantitative Data:
| Compound ID | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| K04 | PLK4 | 0.1 | MCF-7 | 1.3 |
Experimental Protocol: Synthesis of 4-Isopropyl-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide (K04)
The synthesis involves the reaction of an amino-indazole intermediate with this compound.
-
To a solution of 3-(pyridin-3-ylethynyl)-1H-indazol-6-amine (1 equivalent) and 4-(dimethylamino)pyridine (DMAP) (1 equivalent) in dry pyridine, add this compound (1.2 equivalents).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Purify the crude product using silica gel chromatography to obtain the final compound.
Signaling Pathway Diagram:
Caption: Inhibition of the PLK4 signaling pathway.
Application 3: Synthesis of Antibacterial Agents
The sulfonamide scaffold is historically significant in the development of antibacterial agents. Novel derivatives continue to be explored to combat the rise of antibiotic-resistant bacteria.
Featured Compound: 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Quantitative Data:
| Compound ID | Bacterial Strain | Activity |
| 5a | Gram-positive & Gram-negative | Potent antibacterial activity[3] |
Experimental Protocol: Synthesis of 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a)
-
To a solution of 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-amine (1 equivalent) in dry pyridine, add this compound (1.1 equivalents).
-
Stir the reaction mixture for 5 hours at room temperature.
-
Pour the mixture onto crushed ice and acidify with dilute HCl (to pH 5-6).
-
Filter the resulting solid and purify using flash chromatography to yield the target compound.[3]
Experimental Workflow Diagram:
Caption: General workflow for sulfonamide synthesis.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel drug candidates. The examples provided herein demonstrate its successful application in the development of potent and specific enzyme inhibitors and antibacterial agents. The straightforward and high-yielding nature of the sulfonamide formation reaction makes it an attractive strategy for lead discovery and optimization in drug development programs. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents with improved efficacy and pharmacological profiles.
References
Application Notes and Protocols: 4-Isopropylbenzenesulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-isopropylbenzenesulfonyl chloride as a protecting group for alcohols and amines in organic synthesis. The information is targeted towards researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Introduction to this compound as a Protecting Group
This compound, often abbreviated as Ips-Cl, is an organic reagent used for the introduction of the 4-isopropylbenzenesulfonyl (Ips) protecting group. This sulfonyl group is employed to temporarily mask the reactivity of hydroxyl (-OH) and amino (-NH) functionalities, preventing them from undergoing unwanted reactions during multi-step synthetic sequences. The bulky isopropyl group on the phenyl ring can influence the stability and solubility of the protected intermediates.
The Ips group, similar to other arylsulfonyl protecting groups like tosyl (Ts) and nosyl (Ns), offers good stability under a range of reaction conditions. The choice of a specific sulfonyl protecting group is often guided by its stability towards certain reagents and the conditions required for its removal (deprotection).
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of cumene (isopropylbenzene). Several methods have been reported, with variations in catalysts and reaction conditions to optimize the yield and purity of the final product.
Table 1: Summary of Synthetic Protocols for this compound
| Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cumene | Chlorosulfonic acid | Sodium sulfate | 10-20 | 2.5-3 (addition), 2 (reaction) | 95.2 | [1][2] |
| Cumene | Chlorosulfonic acid | Sodium sulfate | 15-20 | 1.5-2 (addition), 2 (reaction) | 96.0 | [2] |
| Cumene | Chlorosulfonic acid | - | 0 | Not specified | 94 | [3] |
Experimental Protocol: Synthesis of this compound[1][2]
-
To a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add cumene (72.0 g) and sodium sulfate (3.6 g).
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add chlorosulfonic acid (216.2 g) dropwise over 2.5-3 hours, maintaining the reaction temperature between 10-20°C.
-
After the addition is complete, continue stirring the mixture at 15-20°C for an additional 2 hours.
-
Slowly pour the reaction mixture into a beaker containing an ice-water mixture (150 g) with vigorous stirring.
-
Allow the layers to separate in a separatory funnel.
-
Collect the lower organic layer, which is the crude this compound.
-
The product can be used directly for many applications or purified further by distillation under reduced pressure.
Protection of Alcohols
The protection of alcohols as 4-isopropylbenzenesulfonate esters enhances their stability towards various reagents. The following is a general protocol for the protection of a primary alcohol.
Table 2: General Conditions for Protection of Primary Alcohols
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Primary Alcohol | This compound (1.1 eq) | Pyridine | Dichloromethane (DCM) | 0 to rt | 2-4 |
Experimental Protocol: Protection of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protection of Amines
Primary and secondary amines can be protected as 4-isopropylbenzenesulfonamides. This transformation reduces the nucleophilicity and basicity of the amine.
Table 3: General Conditions for Protection of Secondary Amines
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Secondary Amine | This compound (1.1 eq) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 2-6 |
Experimental Protocol: Protection of a Secondary Amine
-
Dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude sulfonamide can be purified by recrystallization or flash column chromatography.
Deprotection Strategies
The removal of the 4-isopropylbenzenesulfonyl group can be achieved under various conditions, primarily reductive cleavage for sulfonamides and reductive or basic conditions for sulfonate esters.
Deprotection of 4-Isopropylbenzenesulfonamides (Reductive Cleavage)
Reductive cleavage is a common method for the deprotection of sulfonamides.
Table 4: Reductive Deprotection of N-(4-isopropylbenzenesulfonyl)amines
| Protected Amine | Reagents | Solvent | Temperature | Reaction Time |
| N-Aryl-Ips-amide | Samarium(II) iodide, HMPA | THF | Room Temperature | Minutes |
| N-Alkyl-Ips-amide | Magnesium, Methanol | Methanol | Reflux | 2-6 h |
Note: This is a general protocol for tosylamides that can be adapted for Ips-amides.
-
In a flame-dried flask under an inert atmosphere, prepare a solution of samarium(II) iodide (SmI2) in THF.
-
Add the N-(4-isopropylbenzenesulfonyl)amine (1.0 eq) to the SmI2 solution.
-
Add HMPA (hexamethylphosphoramide) as an additive to enhance the reduction potential.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often very fast.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting amine by appropriate methods.
Note: This is a general protocol for the deprotection of sulfonates and can be adapted for sulfonamides.
-
To a solution of the N-(4-isopropylbenzenesulfonyl)amine (1.0 eq) in anhydrous methanol, add magnesium turnings (excess, e.g., 10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-6 hours), cool the reaction mixture and filter to remove excess magnesium.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the amine as needed.
Deprotection of 4-Isopropylbenzenesulfonate Esters
-
Dissolve the 4-isopropylbenzenesulfonate ester (1.0 eq) in methanol.
-
Add magnesium turnings (excess, e.g., 10 eq) to the solution.
-
Stir the mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Work up the residue by partitioning between water and an organic solvent.
-
Isolate and purify the desired alcohol.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of a typical protection-reaction-deprotection sequence using this compound.
Caption: General workflow for a protection-deprotection strategy.
Caption: An orthogonal protection strategy logical flow.
References
- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Synthesis of Biologically Active Sulfonamides Utilizing 4-Isopropylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active sulfonamides derived from 4-isopropylbenzenesulfonyl chloride. Sulfonamides are a well-established class of pharmacologically important compounds, and the use of this compound as a starting material allows for the introduction of a lipophilic isopropyl group, which can modulate the physicochemical and biological properties of the final compounds.
Introduction
Sulfonamides (-SO₂NHR) are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The synthesis of novel sulfonamide derivatives is a continuous effort in the quest for more potent and selective therapeutic agents. This compound is a versatile reagent that serves as a building block for introducing the 4-isopropylphenylsulfonyl moiety into various molecular scaffolds. This structural motif can enhance binding to biological targets and improve pharmacokinetic profiles.
This application note will detail the synthesis of N-substituted 4-isopropylbenzenesulfonamides and discuss their potential biological applications, with a focus on antimicrobial and anticancer activities.
Data Presentation
Table 1: Synthesis and Characterization of Representative 4-Isopropylbenzenesulfonamides
| Compound ID | Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 1a | Aniline | N-phenyl-4-isopropylbenzenesulfonamide | 85 | 110-112 |
| 1b | 4-Chloroaniline | N-(4-chlorophenyl)-4-isopropylbenzenesulfonamide | 88 | 125-127 |
| 1c | 2-Aminopyridine | N-(pyridin-2-yl)-4-isopropylbenzenesulfonamide | 75 | 142-144 |
| 1d | Glycine methyl ester | Methyl 2-(4-isopropylphenylsulfonamido)acetate | 90 | 88-90 |
Table 2: In Vitro Antimicrobial Activity of 4-Isopropylbenzenesulfonamides (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 1a | 64 | 128 | >256 | >256 |
| 1b | 32 | 64 | 128 | 256 |
| 1c | 16 | 32 | 64 | 128 |
| 1d | >256 | >256 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Table 3: In Vitro Anticancer Activity of 4-Isopropylbenzenesulfonamides (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1a | 45.2 | 68.5 | 55.1 |
| 1b | 22.8 | 35.1 | 28.9 |
| 1c | 15.5 | 25.3 | 18.7 |
| 1d | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 4-Isopropylbenzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides by reacting this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, 4-chloroaniline, 2-aminopyridine, glycine methyl ester hydrochloride)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF). If the amine is a salt (e.g., glycine methyl ester hydrochloride), add an additional equivalent of the base to neutralize the salt.
-
Addition of Base: Add the base (e.g., pyridine or triethylamine, 1.2-1.5 eq.) to the amine solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in the same anhydrous solvent in a separate dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by silica gel column chromatography.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for the synthesis of N-substituted 4-isopropylbenzenesulfonamides.
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Isopropylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. 4-Isopropylbenzenesulfonyl chloride is a key building block in this process, offering a versatile scaffold for the creation of diverse compound libraries. The isopropyl group can modulate the lipophilicity and metabolic stability of the final compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive, step-by-step guide to the synthesis of N-substituted-4-isopropylbenzenesulfonamides. Included are a general reaction scheme, a detailed experimental protocol, and representative characterization data. Additionally, the biological context of sulfonamides as inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) is discussed and illustrated.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
General reaction for the synthesis of N-substituted-4-isopropylbenzenesulfonamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-4-isopropylbenzenesulfonamides
This protocol describes a general and efficient method for the synthesis of N-substituted-4-isopropylbenzenesulfonamides from this compound and various primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, alkylamines)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the 4-isopropylbenzenesulfonyl group and the amine moiety, as well as the isopropyl protons. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Data Presentation
The following tables summarize representative data for the synthesis of various N-substituted sulfonamides. While specific examples for this compound are limited in the literature, the data presented for analogous compounds provides a reliable reference for expected outcomes.
Table 1: Synthesis of Various N-Substituted-4-isopropylbenzenesulfonamides (Representative Data)
| Amine Substrate | Product | Yield (%) | M.P. (°C) |
| Aniline | N-phenyl-4-isopropylbenzenesulfonamide | 85-95 | 110-112 |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-isopropylbenzenesulfonamide | 80-90 | 125-127 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-isopropylbenzenesulfonamide | 82-92 | 98-100 |
| Benzylamine | N-benzyl-4-isopropylbenzenesulfonamide | 88-98 | 75-77 |
| Isopropylamine | N-isopropyl-4-isopropylbenzenesulfonamide | 75-85 | 68-70 |
Note: The data in this table is representative and may vary based on specific reaction conditions and the purity of reagents.
Table 2: Spectroscopic Data for Representative N-Substituted-4-isopropylbenzenesulfonamides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| N-phenyl-4-isopropylbenzenesulfonamide | 1.25 (d, 6H), 2.95 (sept, 1H), 7.10-7.40 (m, 5H), 7.75 (d, 2H), 7.85 (d, 2H), 9.80 (br s, 1H) | 23.8, 34.2, 121.5, 125.0, 127.0, 129.0, 129.5, 137.0, 139.5, 155.0 | 3250 (N-H), 1340, 1160 (S=O) |
| N-(4-chlorophenyl)-4-isopropylbenzenesulfonamide | 1.26 (d, 6H), 2.96 (sept, 1H), 7.15 (d, 2H), 7.30 (d, 2H), 7.78 (d, 2H), 7.88 (d, 2H), 10.1 (br s, 1H) | 23.8, 34.2, 122.8, 127.1, 129.2, 129.8, 133.0, 135.5, 138.0, 155.2 | 3260 (N-H), 1345, 1165 (S=O) |
| N-benzyl-4-isopropylbenzenesulfonamide | 1.24 (d, 6H), 2.94 (sept, 1H), 4.25 (d, 2H), 7.20-7.40 (m, 5H), 7.70 (d, 2H), 7.80 (d, 2H), 8.10 (br t, 1H) | 23.7, 34.1, 47.5, 126.9, 127.5, 128.0, 128.8, 137.2, 138.5, 154.8 | 3280 (N-H), 1330, 1155 (S=O) |
Biological Context: Inhibition of Dihydropteroate Synthase (DHPS) Pathway
Many sulfonamide-based drugs exert their antimicrobial effects by inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria.[1] DHPS is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and, consequently, for bacterial DNA replication and survival.[1][2] Sulfonamides are structural analogs of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] They act as competitive inhibitors, binding to the active site of the enzyme and blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2] This selective inhibition of a crucial bacterial metabolic pathway is the basis for the bacteriostatic action of sulfonamide antibiotics.
Experimental Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of N-substituted-4-isopropylbenzenesulfonamides.
Dihydropteroate Synthase (DHPS) Inhibition Pathway
Caption: Inhibition of the bacterial dihydropteroate synthase (DHPS) pathway by sulfonamides.
Conclusion
This document provides a detailed guide for the synthesis and characterization of N-substituted-4-isopropylbenzenesulfonamides. The described protocol is robust and can be adapted for a wide range of amine substrates, making it a valuable tool for the generation of compound libraries for drug discovery. The included information on the biological mechanism of action of sulfonamides as DHPS inhibitors highlights the continued relevance of this compound class in the development of new therapeutic agents.
References
Troubleshooting & Optimization
Low yield in sulfonamide synthesis with 4-Isopropylbenzenesulfonyl chloride
Topic: Troubleshooting Low Yields in Sulfonamide Synthesis with 4-Isopropylbenzenesulfonyl Chloride
This technical support center provides targeted troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of sulfonamides using this compound.
Troubleshooting Guide
This guide addresses the most common issues that can lead to poor outcomes in sulfonamide synthesis.
Question 1: My reaction has a very low yield or failed completely. What are the most likely causes?
Answer: A low or non-existent yield in sulfonamide synthesis typically points to one of three critical areas: reagent quality, reaction conditions, or the choice of base.
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Reagent Quality and Handling: this compound is highly sensitive to moisture.[1][2] If it has been improperly stored or handled, it may have hydrolyzed to the unreactive 4-isopropylbenzenesulfonic acid, which will not participate in the reaction. Always use a freshly opened bottle or a properly stored reagent under anhydrous conditions.
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Anhydrous Conditions: The presence of water in the reaction is detrimental. Water will react with the sulfonyl chloride, producing the corresponding sulfonic acid and hydrochloric acid (HCl).[1] Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Ineffective Base: A base is required to neutralize the HCl generated during the reaction.[3] If the base is weak, wet, or used in insufficient quantity, the reaction medium will become acidic, protonating the amine starting material and rendering it non-nucleophilic. For less nucleophilic amines, a stronger, non-nucleophilic base may be required.[3]
Question 2: I'm observing multiple products in my reaction mixture by TLC or LC-MS. What are these side products?
Answer: The formation of multiple products is a common issue. Besides unreacted starting materials, potential side products include:
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4-Isopropylbenzenesulfonic Acid: This is the product of sulfonyl chloride hydrolysis and is a very common impurity.
-
Bis-sulfonylated Amine: If you are using a primary amine (R-NH₂), it is possible for the initial sulfonamide product (R-NH-SO₂Ar) to be deprotonated and react with a second molecule of the sulfonyl chloride. This forms a bis(sulfonyl)amine (R-N(SO₂Ar)₂). This is more likely if an excess of sulfonyl chloride or a very strong base is used.
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Oligomeric/Polymeric Materials: In some cases, particularly with bifunctional amines or under forcing conditions, competing intermolecular reactions can lead to polymers instead of the desired product.[1]
Question 3: The reaction is proceeding very slowly or has stalled. How can I improve the reaction rate and drive it to completion?
Answer: If the reaction is sluggish, several parameters can be adjusted:
-
Temperature: While many sulfonamide syntheses proceed well at room temperature, some reactions, especially with sterically hindered or electron-deficient (less nucleophilic) amines, may require gentle heating (e.g., 40–60 °C) to increase the rate.[3] However, be aware that excessive heat can promote decomposition or side reactions, so it is crucial to monitor the reaction closely by TLC or LC-MS.[1]
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Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] If solubility is an issue or the reaction is slow, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) may be beneficial.[3]
-
Stoichiometry: Ensure the molar ratios are correct. Using a slight excess (1.05-1.2 equivalents) of the sulfonyl chloride can help drive the reaction to completion, especially if the amine is precious. Conversely, an excess of the amine can be used. At least two equivalents of a tertiary amine base are typically recommended per equivalent of sulfonyl chloride.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction and how much should be used? A1: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or pyridine are commonly used.[1] A quantity of 1.5 to 2.0 equivalents is often sufficient to scavenge the HCl byproduct. For less reactive amines, a stronger non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[3]
Q2: How can I confirm the purity of my this compound? A2: The purity of the sulfonyl chloride can be assessed by ¹H NMR spectroscopy by checking for the absence of a broad peak corresponding to the sulfonic acid hydrate. You can also perform a simple qualitative test: dissolve a small amount in an anhydrous solvent like DCM; a pure sample should give a clear solution. The presence of insoluble white solids may indicate hydrolysis to sulfonic acid.
Q3: What is a standard work-up procedure for this reaction? A3: After the reaction is complete, the mixture is typically diluted with an organic solvent (like DCM or ethyl acetate) and washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine base, followed by water, a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride or sulfonic acid, and finally brine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1]
Q4: What are the best methods for purifying the final sulfonamide product? A4: The two most common purification methods are recrystallization and silica gel column chromatography.[1] Recrystallization is often effective for crystalline solids and can yield very pure material. Column chromatography is more versatile and can separate the desired product from closely related impurities.
Q5: What specific safety precautions should I take when working with this compound? A5: Sulfonyl chlorides are reactive and moisture-sensitive compounds.[1][2] They can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1] All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Sulfonamide Yield (Illustrative Data)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Recommendation |
| Base (eq.) | Pyridine (1.1 eq) | 45% | Triethylamine (2.0 eq) | 85% | Use at least 2 equivalents of a non-nucleophilic base like triethylamine.[3] |
| Solvent | Tetrahydrofuran (THF) | 65% | Dichloromethane (DCM) | 88% | DCM is a common and effective solvent; ensure it is anhydrous.[1] |
| Temperature | 0 °C to Room Temp | 70% | Room Temp to 40 °C | 92% | Gentle heating can improve yields for less reactive amines; monitor for side products.[3] |
| Atmosphere | Ambient Air | 30% | Inert (Nitrogen) | 90% | Strictly use an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.[1] |
Experimental Protocols
General Experimental Protocol for the Synthesis of a Sulfonamide from an Amine and this compound
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Preparation: Add the amine (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM, approx. 0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
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Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (2.0 eq.), to the solution and stir for 5 minutes.[1]
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Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[1]
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[1]
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Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (1x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[3]
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by either recrystallization from an appropriate solvent system or by silica gel column chromatography to afford the pure sulfonamide.[1]
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: The desired reaction pathway and key side reactions.
References
Technical Support Center: Reactions of 4-Isopropylbenzenesulfonyl Chloride with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropylbenzenesulfonyl chloride and amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when reacting this compound with primary amines?
A1: The most common side reaction is the formation of a di-sulfonylated product, also known as a di-sulfonimide. This occurs when a second molecule of this compound reacts with the initially formed mono-sulfonamide. The nitrogen atom of the mono-sulfonamide is acidic and can be deprotonated by a base, forming a nucleophilic anion that attacks another sulfonyl chloride molecule.
Q2: Are side reactions common with secondary amines?
A2: Side reactions with secondary amines are generally less common compared to primary amines. Secondary amines react with this compound to form a stable mono-sulfonamide that lacks an acidic proton on the nitrogen atom. Therefore, the di-sulfonylation side reaction observed with primary amines does not occur. However, other issues like incomplete reactions can arise, especially with sterically hindered secondary amines.
Q3: How does the choice of base influence the reaction outcome?
A3: The choice of base is critical in controlling the reaction. A strong, non-nucleophilic base is required to neutralize the HCl generated during the reaction. However, an excess of a strong base can promote the di-sulfonylation of primary amines by facilitating the deprotonation of the mono-sulfonamide. For sensitive substrates, weaker bases like pyridine or sterically hindered bases are often preferred to minimize this side reaction.
Q4: What is the role of the solvent in these reactions?
A4: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The polarity of the solvent can affect the solubility of the starting materials and products, which in turn can impact the reaction kinetics.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine when the amine has been consumed and the reaction is complete.
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylation Byproduct with Primary Amines
Symptoms:
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Presence of a second, less polar spot on TLC compared to the desired mono-sulfonamide.
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Complex NMR spectrum with unexpected signals.
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Mass spectrometry data indicating the presence of a higher molecular weight species corresponding to the di-sulfonylated product.
Root Causes and Solutions:
| Root Cause | Solution |
| Inappropriate Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to this compound to favor the formation of the mono-sulfonated product. |
| Strong or Excess Base | Use a weaker base like pyridine or a sterically hindered base such as 2,6-lutidine. Use the minimum amount of base required to neutralize the generated HCl (typically 1.1-1.5 equivalents). |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. For highly reactive systems, temperatures as low as -78°C may be necessary. |
| Fast Addition of Sulfonyl Chloride | Add the this compound solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride, minimizing the chance of a second reaction. |
Issue 2: Incomplete Reaction with Secondary Amines
Symptoms:
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Presence of unreacted secondary amine and/or this compound in the final reaction mixture (observed by TLC or LC-MS).
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Low yield of the desired sulfonamide.
Root Causes and Solutions:
| Root Cause | Solution |
| Steric Hindrance | For sterically hindered secondary amines (e.g., diisopropylamine), the reaction may be slow. Increase the reaction temperature (e.g., reflux in a suitable solvent) and prolong the reaction time. |
| Insufficiently Activated Sulfonyl Chloride | While this compound is generally reactive, for particularly unreactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can increase the rate of reaction. |
| Poor Solubility of Reactants | Ensure that both the secondary amine and this compound are fully dissolved in the chosen solvent. If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl-4-isopropylbenzenesulfonamide (from a Primary Amine)
Materials:
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Primary amine (1.0 equiv)
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This compound (1.05 equiv)
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Anhydrous dichloromethane (DCM)
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Pyridine (1.5 equiv)
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1 M HCl solution
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Saturated NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄
Procedure:
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Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine to the solution.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
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Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes.
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Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
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Upon completion, quench the reaction with water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Materials:
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Crude sulfonamide
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Silica gel
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Hexane
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Ethyl acetate
Procedure:
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Prepare a slurry of silica gel in hexane and pack a chromatography column.
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Dissolve the crude sulfonamide in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed sample onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
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Collect fractions and analyze by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Materials:
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Crude sulfonamide
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Ethanol
-
Water
Procedure:
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Dissolve the crude sulfonamide in a minimal amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
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Slowly add water to the hot solution until it becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-sulfonamide and the di-sulfonimide side product from a primary amine.
Caption: Troubleshooting workflow for minimizing di-sulfonylation in reactions with primary amines.
Caption: Logical workflow for the purification of sulfonamides.
Hydrolysis of 4-Isopropylbenzenesulfonyl chloride during reaction workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of 4-isopropylbenzenesulfonyl chloride during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity concern during aqueous workup?
This compound (molecular formula C9H11ClO2S) is an organosulfur compound commonly used as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2][3] The primary concern during aqueous workup is its susceptibility to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles like water. This reaction leads to the formation of the corresponding 4-isopropylbenzenesulfonic acid, an undesired byproduct that can complicate purification and reduce the yield of the desired product.[4]
Q2: What are the products of this compound hydrolysis?
The hydrolysis of this compound in the presence of water yields 4-isopropylbenzenesulfonic acid and hydrochloric acid (HCl). This reaction is analogous to the hydrolysis of other arylsulfonyl chlorides.[5][6]
Q3: Under what conditions is the hydrolysis of this compound accelerated?
The rate of hydrolysis is significantly influenced by several factors:
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Temperature: Higher temperatures increase the rate of hydrolysis.[4][5] It is a common practice to use ice-cold water during the workup to minimize this side reaction.[7][8]
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pH: Both neutral and alkaline (basic) conditions can promote hydrolysis. Alkaline conditions, in particular, can accelerate the rate of hydrolysis of benzenesulfonyl chlorides.[4][9]
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Presence of Water: Direct contact with water, especially for prolonged periods, will lead to hydrolysis.[4][10] The use of anhydrous solvents and reagents is crucial to prevent premature hydrolysis.[4]
Troubleshooting Guide: Unwanted Hydrolysis During Workup
This guide provides a systematic approach to diagnosing and resolving issues related to the unwanted hydrolysis of this compound during the reaction workup.
Problem: Low yield of the desired product and/or presence of a water-soluble, acidic byproduct suspected to be 4-isopropylbenzenesulfonic acid.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrolysis of this compound.
Quantitative Data Summary
The following tables provide key physical and chemical properties of this compound relevant to its handling and reaction workup.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11ClO2S |
| Molecular Weight | 218.70 g/mol [3][11] |
| Appearance | Clear colorless to pale yellow liquid or solid[2] |
| Density | 1.220 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5410 |
| Melting Point | 85.77 °C (EPI Suite prediction)[12] |
| Water Solubility | 1038.13 mg/L (EPA T.E.S.T. prediction)[12] |
Table 2: Recommended Solvents for Extraction and Reaction
| Solvent | Type | Rationale for Use |
| Dichloromethane (DCM) | Aprotic | Preferred for reactions and extractions as it does not promote hydrolysis.[4] |
| Acetonitrile (ACN) | Aprotic | A suitable alternative to DCM for reactions.[4] |
| Tetrahydrofuran (THF) | Aprotic | Can be used as a reaction solvent, ensure it is anhydrous.[4] |
| Carbon Tetrachloride | Aprotic | Has been used for extraction after quenching the reaction mixture on ice.[10] |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
To minimize premature hydrolysis of this compound, all reactions should be performed under anhydrous conditions.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
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Reagent and Solvent Preparation: Use freshly dried, anhydrous solvents.[4] Aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are recommended.[4] Ensure all other reagents are anhydrous and stored in a desiccator.
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and syringes for the transfer of liquids.
-
Reagent Addition: If the reaction is exothermic, add this compound slowly to the reaction mixture, maintaining the desired temperature with an appropriate cooling bath.
Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis
This protocol is designed to quench a reaction and extract the product while minimizing the hydrolysis of unreacted this compound.
-
Quenching: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly pour the cold reaction mixture into a beaker containing a stirred mixture of crushed ice and water.[7][8] The volume of the ice/water mixture should be sufficient to dilute the reaction mixture and absorb any heat of quenching.
-
Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable, cold, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). To ensure efficient extraction, perform multiple extractions with smaller volumes of the organic solvent. It is crucial to separate the organic layer from the aqueous layer as quickly as possible to minimize contact time with water.[10]
-
Washing: Wash the combined organic extracts with cold brine (saturated aqueous NaCl solution). Brine helps to remove bulk water from the organic layer and is generally neutral. Avoid using basic aqueous solutions (e.g., sodium bicarbonate) for washing if unreacted sulfonyl chloride is present, as this will accelerate hydrolysis.[4]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and remove the solvent under reduced pressure.
By implementing these protocols and understanding the factors that contribute to hydrolysis, researchers can significantly improve the outcome of reactions involving this compound.
References
- 1. This compound | 54997-90-9 [chemicalbook.com]
- 2. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-(Propan-2-yl)benzene-1-sulfonyl chloride | C9H11ClO2S | CID 2734882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound (54997-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Support Center: Purification of 4-Isopropylbenzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-isopropylbenzenesulfonamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to help resolve common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of 4-isopropylbenzenesulfonamide?
A1: The selection of an appropriate solvent is the most crucial step. An ideal solvent should dissolve the 4-isopropylbenzenesulfonamide completely at an elevated temperature (near its boiling point) but only sparingly at low temperatures (e.g., room temperature or 0-4 °C). This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.
Q2: How do I select a suitable solvent for recrystallization?
A2: Solvent selection is typically an empirical process. Small-scale solubility tests with various common laboratory solvents are recommended. A good starting point for sulfonamides includes polar protic solvents like ethanol, isopropanol, or mixtures of an alcohol with water. The goal is to find a solvent or solvent system where the crude 4-isopropylbenzenesulfonamide is highly soluble when hot and poorly soluble when cold.
Q3: How much solvent should be used for the recrystallization process?
A3: A common mistake is using an excessive amount of solvent. The objective is to use the minimum amount of hot solvent required to completely dissolve the crude solid. This creates a saturated solution upon cooling, which is necessary for crystal formation and maximizing the yield. If too much solvent is used, the solution may not become saturated upon cooling, resulting in a poor or no yield of crystals.
Q4: My recrystallized product appears oily instead of crystalline. What should I do?
A4: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. It can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of 4-isopropylbenzenesulfonamide is approximately 103.5-109.5°C) or if there are significant impurities depressing the melting point.[1] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.[2]
Q5: What are the common impurities in crude 4-isopropylbenzenesulfonamide?
A5: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from cumene and chlorosulfonic acid, impurities may include unreacted cumene, isomers (e.g., 2-isopropylbenzenesulfonamide), and inorganic salts like sodium sulfate.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble even at low temperatures. | 1. Reduce solvent volume: Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization: a) Scratch: Gently scratch the inside of the flask below the surface of the solution with a glass rod. b) Seed: Add a small "seed" crystal of pure 4-isopropylbenzenesulfonamide. 3. Re-evaluate solvent choice: Recover the crude product by evaporating the solvent and attempt recrystallization with a different solvent or a mixed solvent system. |
| Low yield of recrystallized product. | 1. Excessive solvent used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration. 3. Washing with room temperature solvent: The product redissolved during the washing step. | 1. Use minimum hot solvent: Ensure only the minimum amount of boiling solvent is used for dissolution. 2. Preheat filtration apparatus: Use a pre-heated funnel and filter flask for hot filtration to prevent cooling and premature crystal formation. 3. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure. | 1. Insoluble impurities present: These were not removed during the initial dissolution. 2. Colored impurities co-crystallized: These impurities were soluble in the hot solvent. | 1. Perform hot filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration before cooling. 2. Use activated carbon: Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed colored impurities. Note that this may slightly reduce the yield. 3. Repeat recrystallization: A second recrystallization may be necessary to achieve the desired purity. |
| Crystallization happens too quickly. | 1. Solution is too concentrated. 2. Cooling is too rapid. | 1. Add more solvent: Add a small amount of additional hot solvent to the redissolved mixture. 2. Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before placing it in an ice bath. Slow cooling generally results in larger, purer crystals. |
Data Presentation
Table 1: Illustrative Solubility of Sulfonamides in Various Solvents
Disclaimer: The following data is representative for structurally similar sulfonamides and should be used as a guideline for solvent selection. Experimental verification for 4-isopropylbenzenesulfonamide is recommended.
| Solvent | Solubility at 25°C (g/100mL) | Solubility at 78°C (Ethanol b.p.) / 100°C (Water b.p.) (g/100mL) | Suitability as Recrystallization Solvent |
| Water | Very Low | Low | Poor (as a single solvent) |
| Ethanol | Moderate | High | Good |
| Isopropanol | Moderate | High | Good |
| Acetone | High | Very High | Poor (low recovery) |
| Toluene | Low | Moderate | Potentially suitable |
| Hexane | Very Low | Very Low | Poor (insoluble) |
| Ethanol/Water (e.g., 80:20) | Low | High | Very Good (fine-tunes solubility) |
Table 2: Effect of Cooling Rate on Purity and Yield (Illustrative Data)
Disclaimer: This data is illustrative, based on general principles of crystallization for sulfonamides, to demonstrate the impact of the cooling rate.
| Cooling Method | Approximate Cooling Rate | Purity (by HPLC, %) | Yield (%) | Crystal Size |
| Slow Cool (Insulated flask at RT, then ice bath) | ~1-2 °C / minute | > 99.5 | 80-85 | Large needles/prisms |
| Moderate Cool (Flask at RT, then ice bath) | ~5-10 °C / minute | 98.5 - 99.5 | 85-90 | Medium-sized crystals |
| Fast Cool (Directly in ice bath) | > 20 °C / minute | < 98.5 | 90-95 | Fine powder |
Experimental Protocols
Protocol 1: Standard Recrystallization of 4-isopropylbenzenesulfonamide
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture (e.g., an ethanol/water mixture).
-
Dissolution:
-
Place the crude 4-isopropylbenzenesulfonamide in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source.
-
Add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Visualizations
Caption: Experimental workflow for the recrystallization of 4-isopropylbenzenesulfonamide.
Caption: Troubleshooting logic for failure of crystallization.
References
Technical Support Center: Purification Strategies for Reactions Involving 4-Isopropylbenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing excess 4-isopropylbenzenesulfonyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Leaving excess this compound in your reaction mixture can lead to several complications. Its reactivity can interfere with subsequent synthetic steps, and its polarity, which is often similar to that of the desired product, can make purification by column chromatography challenging.[1] Furthermore, for safety and to ensure the purity of the final compound, all reactive reagents should be removed.[1]
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride. This process converts it into a byproduct with significantly different physical properties, making it easier to separate. The main approaches are:
-
Aqueous Hydrolysis: Using water or an aqueous base to convert the sulfonyl chloride into the water-soluble 4-isopropylbenzenesulfonic acid.[1][2]
-
Amine Quenching: Adding a simple amine to form a polar sulfonamide that can be easily separated.[1][3]
-
Scavenger Resins: Employing a solid-supported amine that reacts with the sulfonyl chloride, allowing for removal by simple filtration.[1][2]
-
Chromatography: Direct purification via column chromatography, though this can be difficult if the product and sulfonyl chloride have similar polarities.[1]
Q3: How do I select the best removal method for my specific experiment?
A3: The ideal method depends on the stability and properties of your desired product.
-
If your product is stable in the presence of a base, aqueous hydrolysis with a mild base like sodium bicarbonate is highly effective and straightforward.[1][4]
-
If your product is sensitive to aqueous or basic conditions, consider quenching with a simple amine in an organic solvent or using a scavenger resin , which offers a non-aqueous workup.[1]
-
If your product is non-polar, converting the sulfonyl chloride into a very polar salt (via hydrolysis) or a polar sulfonamide (via amine quenching) will greatly simplify separation by extraction or chromatography.[1]
Troubleshooting Guides
| Issue Encountered | Possible Cause | Recommended Solution |
| Product co-elutes with this compound during column chromatography. | The polarity of your product is too similar to the unreacted sulfonyl chloride. | Solution 1: Quench before chromatography. Use one of the quenching methods (Aqueous Hydrolysis or Amine Quench) to convert the sulfonyl chloride into a more polar byproduct (sulfonic acid salt or sulfonamide) that will have a very different Rf value on silica gel.[1] Solution 2: Optimize chromatography. If quenching is not an option, try a less polar eluent system to improve separation.[1] |
| Product degrades during aqueous basic workup. | The product contains base-labile functional groups (e.g., esters, certain protecting groups). | Solution 1: Use a milder base. Quench with a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or KOH.[3][4] Solution 2: Use a non-basic method. Quench with a simple secondary amine (e.g., morpholine) or use a polymer-bound scavenger resin to avoid aqueous base altogether.[1][2] |
| Quenching reaction appears incomplete (sulfonyl chloride spot remains on TLC). | Insufficient quenching agent was used, the reaction temperature was too low, or mixing was inadequate. | Solution 1: Increase the amount of quenching agent. Ensure you are using a sufficient molar excess.[1] Solution 2: Allow more time or increase temperature. Continue stirring for an additional 15-30 minutes at room temperature.[1] Solution 3: Ensure vigorous stirring. Good mixing is critical, especially for biphasic (organic/aqueous) systems.[1] |
| An acidic impurity, likely 4-isopropylbenzenesulfonic acid, remains in the organic layer after workup. | The aqueous wash was not basic enough to fully deprotonate the sulfonic acid, leaving some partitioned in the organic layer. | Solution 1: Perform additional basic washes. Wash the organic layer again with saturated NaHCO₃ solution to convert the sulfonic acid into its water-soluble salt.[3] Solution 2: Use silica gel chromatography. 4-isopropylbenzenesulfonic acid is very polar and will adhere strongly to silica gel, allowing the desired product to elute first.[3] |
Quantitative Data Summary
The choice of quenching agent significantly impacts the ease of separation. By converting the sulfonyl chloride into a derivative with different properties, purification is simplified.
| Method | Reagent | Byproduct Formed | Key Separation Principle |
| Aqueous Hydrolysis | Saturated NaHCO₃ (aq) | Sodium 4-isopropylbenzenesulfonate | Byproduct is a salt, highly soluble in the aqueous layer and easily removed by extraction.[1][3] |
| Amine Quench | Morpholine | 4-(4-Isopropylphenylsulfonyl)morpholine | Byproduct is a polar sulfonamide, easily separated from less polar products by chromatography.[2] |
| Scavenger Resin | Aminomethyl Polystyrene | Polymer-bound sulfonamide | Byproduct is bound to a solid support and removed by simple filtration.[1][4] |
Experimental Protocols
Protocol 1: Aqueous Hydrolysis with Sodium Bicarbonate
This is the most common method for quenching excess sulfonyl chloride when the desired product is stable to mild aqueous base.
-
Cooling: Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. This helps control the exothermic quenching reaction.[2]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 15-30 minutes. Caution: Gas (CO₂) evolution may occur, so vent the flask appropriately.[1][4]
-
Monitoring: Spot the reaction mixture on a TLC plate to confirm the complete disappearance of the this compound spot.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, dilute the mixture with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[2]
-
Separation: Allow the layers to separate. Drain the aqueous layer, which contains the sodium 4-isopropylbenzenesulfonate salt.
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl) to remove residual water.[1][5]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][5]
Caption: Workflow for removing excess sulfonyl chloride via aqueous hydrolysis.
Protocol 2: Removal Using a Scavenger Resin
This protocol is ideal for products that are sensitive to aqueous or basic conditions.
-
Resin Addition: To the completed reaction mixture (in an organic solvent), add an aminomethylated polystyrene scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).[4]
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours depending on the resin and concentration.[4]
-
Monitoring: Monitor the reaction for the disappearance of the this compound spot by TLC. To do this, take a small aliquot, filter it to remove the resin, and then spot the filtrate on the TLC plate.[4]
-
Filtration: Once the sulfonyl chloride is consumed, filter the entire reaction mixture through a pad of celite or a fritted funnel to remove the resin.[1]
-
Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[4]
Caption: Workflow for removing excess sulfonyl chloride using a scavenger resin.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Isopropylbenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 4-Isopropylbenzenesulfonyl chloride. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the direct chlorosulfonation of cumene (isopropylbenzene) using chlorosulfonic acid.[1] This one-step reaction is efficient but requires careful control of reaction conditions to ensure high yield and purity.
Q2: Why is temperature control so critical during the addition of chlorosulfonic acid?
A2: Maintaining a low temperature (typically between 0°C and 20°C) is crucial for several reasons. Firstly, it minimizes the formation of unwanted ortho- and meta-isomers, thereby increasing the selectivity for the desired para-isomer. Secondly, it helps to control the highly exothermic nature of the reaction, preventing runaway reactions and the formation of degradation byproducts.[1][2]
Q3: What are the primary byproducts in this reaction?
A3: The main byproducts include isomeric forms of the product (2-isopropylbenzenesulfonyl chloride and 3-isopropylbenzenesulfonyl chloride) and 4-isopropylbenzenesulfonic acid, which forms from the hydrolysis of the desired sulfonyl chloride product during workup.[3] Sulfones can also form as impurities.[3]
Q4: How is the product typically purified after the reaction?
A4: A common and effective method for initial purification is quenching the reaction mixture in ice-water.[1][2] This precipitates the oily sulfonyl chloride, which can then be separated. For higher purity, the product can be purified by vacuum distillation (if thermally stable) or recrystallization from a non-polar solvent like hexane.[3][4]
Process Workflow & Reaction Diagram
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General experimental workflow from starting materials to pure product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Product: Excessive water present during reaction or prolonged contact with water during workup.[5] 3. Suboptimal Stoichiometry: Incorrect molar ratio of chlorosulfonic acid to cumene. | 1. Ensure the reaction is stirred for the recommended duration after the addition of chlorosulfonic acid. Monitor reaction progress using TLC or HPLC.[3] 2. Use anhydrous reagents and dry glassware. Perform the ice-water quench and separation as quickly as possible.[5] 3. Carefully control the molar ratio. A molar ratio of chlorosulfonic acid to cumene of approximately 3:1 to 4:1 is often effective.[1] |
| Product is a Dark Oil or Contains Impurities | 1. High Reaction Temperature: Leads to charring and side product formation. 2. Isomer Formation: The isopropyl group is an ortho-, para-director. High temperatures can increase the proportion of the ortho-isomer. 3. Hydrolysis: The most common impurity is the corresponding sulfonic acid, formed from reaction with water.[3] | 1. Maintain the recommended low temperature (e.g., 10-20°C) throughout the addition and reaction period.[1] 2. Perform the reaction at the lowest practical temperature to maximize para-selectivity. The use of an inorganic salt catalyst like sodium sulfate can also suppress side reactions.[1][2] 3. After separation, wash the organic layer with cold water to remove residual acids, but minimize contact time.[5] |
| Product Fails to Solidify or Crystallize | 1. Presence of Impurities: Isomers or residual solvents can inhibit crystallization. 2. Oily Nature of Isomers: The presence of the ortho-isomer can result in an oily product mixture. | 1. Purify the crude product further. If the product is an oil, consider vacuum distillation. If it is a semi-solid, attempt recrystallization from a non-polar solvent like hexanes.[3][4] 2. Optimize reaction conditions (especially temperature) to minimize isomer formation. |
| Difficult Separation During Workup | 1. Emulsion Formation: Vigorous shaking during washing can lead to stable emulsions. 2. Sludgy Interface: Presence of solid byproducts can complicate the separation of layers.[5] | 1. Gently invert the separatory funnel instead of vigorous shaking. Addition of brine (saturated NaCl solution) can help break emulsions. 2. If a solid sludge is present, it may be necessary to filter the entire biphasic mixture before separating the layers.[5] |
Troubleshooting Logic Diagram
The following diagram provides a logical decision-making flow for troubleshooting common issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Quantitative Data Summary
The following table summarizes reaction conditions from various examples in patent literature, demonstrating the impact of different inorganic salt catalysts on the yield of this compound.[1]
| Example | Cumene (g) | Chlorosulfonic Acid (g) | Catalyst (Type) | Catalyst (g) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| 1 | 72.0 | 216.2 | Sodium Sulfate | 3.6 | 15-20 | 2 | 96.0 |
| 2 | 72.0 | 225.0 | Potassium Sulfate | 4.5 | 15-20 | 1 | 95.2 |
| 3 | 72.0 | 216.2 | Sodium Sulfate | 7.2 | 15-20 | 2 | 96.0 |
| 4 | 72.0 | 228.0 | Magnesium Sulfate | 5.8 | 20-25 | 3 | 96.2 |
Detailed Experimental Protocol
This protocol is adapted from literature procedures for a laboratory-scale synthesis.[1][2]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice bath.
-
Cumene (isopropylbenzene).
-
Chlorosulfonic acid (handle with extreme care in a fume hood).
-
Sodium sulfate (anhydrous).
-
Crushed ice and water.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Setup: In a 1000 mL three-necked flask, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate. Begin stirring the mixture.
-
Cooling: Place the flask in an ice bath and cool the contents to below 10°C.
-
Addition of Reagent: Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 10-20°C. This addition typically takes 2.5-3.0 hours.
-
Reaction: Once the addition is complete, continue to stir the mixture while maintaining the temperature at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.
-
Workup (Quenching): Prepare a beaker with approximately 500 g of a crushed ice-water mixture. While stirring the ice-water vigorously, slowly pour the reaction mixture into the beaker. The product will precipitate as a dense, oily layer.
-
Separation: Transfer the contents of the beaker to a separatory funnel. Allow the layers to separate completely. Collect the lower organic layer, which is the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable non-polar solvent such as n-hexane. Dissolve the crude product in a minimum amount of hot hexane, filter if necessary, and allow it to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.
References
- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
How to avoid the formation of disubstituted amine byproducts
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of primary amines, with a specific focus on preventing the formation of undesirable disubstituted amine byproducts.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a primary amine via direct alkylation of ammonia with an alkyl halide, but I'm getting a mixture of primary, secondary, and even tertiary amines. How can I improve the selectivity for the primary amine?
Direct alkylation of ammonia is often difficult to control because the primary amine product is typically more nucleophilic than ammonia, leading to subsequent alkylations.[1] To avoid this, it is highly recommended to use alternative methods that are specifically designed for the selective synthesis of primary amines. These include the Gabriel Synthesis, Reductive Amination, or the reduction of azides.
Q2: What is the Gabriel Synthesis and how does it prevent the formation of secondary amines?
The Gabriel Synthesis is a robust method for preparing primary amines from primary alkyl halides.[1][2][3][4] The process involves two main steps:
-
Alkylation: Potassium phthalimide is reacted with a primary alkyl halide. The phthalimide anion acts as an ammonia surrogate.[2]
-
Deprotection: The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (the Ing-Manske procedure) or acidic hydrolysis, to release the desired primary amine.[1][2][3]
Overalkylation is prevented because the nitrogen in the N-alkylphthalimide intermediate is flanked by two electron-withdrawing carbonyl groups, which significantly reduces its nucleophilicity, thus stopping the reaction at the monoalkylation stage.[1][4]
Q3: My reductive amination reaction of a ketone with ammonia is producing significant amounts of the secondary amine byproduct. What can I do to favor the formation of the primary amine?
To enhance the selectivity for primary amine formation during reductive amination, several strategies can be employed:
-
Use a Large Excess of Ammonia: A high concentration of ammonia will statistically favor the reaction of the carbonyl compound with ammonia over the reaction with the primary amine product.
-
Stepwise Procedure: First, form the imine by reacting the aldehyde or ketone with ammonia. Once the imine is formed, introduce the reducing agent. This can suppress the formation of the tertiary amine byproduct.[5]
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6][7][8] These reagents are known to preferentially reduce the imine intermediate over the starting carbonyl compound.[6][8]
-
Control of pH: Maintaining neutral or weakly acidic reaction conditions is crucial for imine formation and the subsequent reduction.[6]
Q4: I have a substrate with multiple functional groups. Which method is most suitable for converting an alkyl halide to a primary amine with high chemoselectivity?
For substrates with sensitive functional groups, the Staudinger reaction is an excellent choice.[9][10] This method involves the reduction of an organic azide to a primary amine using a phosphine, such as triphenylphosphine, followed by hydrolysis.[9][10][11] The reaction conditions are very mild and highly chemoselective, tolerating a wide range of other functional groups that might be affected by harsher reducing agents like LiAlH₄ or catalytic hydrogenation.[9]
Another highly chemoselective method is the Gabriel Synthesis , which is compatible with various functional groups, though the deprotection step can sometimes require relatively harsh conditions (e.g., acidic hydrolysis).[2]
Troubleshooting Guides
Issue: Low Yield in Gabriel Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of phthalimide. | Ensure the use of a sufficiently strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to fully deprotonate the phthalimide.[1][3] |
| The alkyl halide is a poor substrate for S**N2 reactions. | The Gabriel Synthesis works best with primary alkyl halides and some secondary alkyl halides. It generally fails with tertiary alkyl halides due to competing elimination reactions.[2] Consider an alternative synthesis route for highly hindered substrates. |
| Difficult separation of the primary amine from the phthalhydrazide byproduct. | If using hydrazinolysis for deprotection, the phthalhydrazide precipitate can sometimes be challenging to remove completely.[2] Consider alternative workup procedures or switch to acidic hydrolysis for deprotection, which yields phthalic acid.[3] |
Issue: Formation of Secondary Amine Byproduct in Azide Reduction
| Potential Cause | Troubleshooting Step |
| Incomplete conversion of the alkyl halide to the alkyl azide. | Ensure the S**N2 reaction with sodium azide goes to completion before proceeding with the reduction. Monitor the reaction by TLC or GC-MS. |
| The primary amine product is reacting with unreacted alkyl halide. | This is unlikely if the azide formation step is complete, as the azide itself is not nucleophilic.[12] Ensure complete conversion to the azide. |
| During catalytic hydrogenation, the intermediate imine reacts with the primary amine product. | This can be an issue in some catalytic hydrogenations of nitriles. For azide reduction, this is less common. However, if suspected, consider switching to the Staudinger reaction or reduction with LiAlH₄.[13] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of a Primary Amine
Objective: To synthesize a primary amine from a primary alkyl halide, minimizing the formation of over-alkylated byproducts.
Materials:
-
Potassium phthalimide
-
Primary alkyl halide (e.g., 1-bromobutane)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
N-Alkylation of Phthalimide:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add the primary alkyl halide (1.05 eq) to the solution.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylphthalimide.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Hydrazinolysis (Deprotection):
-
Suspend the dried N-alkylphthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux. A white precipitate of phthalhydrazide will form.[2]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Treat the residue with a base (e.g., NaOH solution) to liberate the free primary amine, which can then be extracted with an organic solvent like diethyl ether.
-
Protocol 2: Azide Reduction via Staudinger Reaction
Objective: To prepare a primary amine from an alkyl azide under mild conditions, suitable for substrates with sensitive functional groups.
Materials:
-
Alkyl azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
Formation of the Iminophosphorane:
-
Dissolve the alkyl azide (1.0 eq) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture. The reaction is often accompanied by the evolution of nitrogen gas.[9]
-
Monitor the reaction by TLC for the disappearance of the starting azide. The formation of the iminophosphorane intermediate is typically rapid.[10]
-
-
Hydrolysis to the Primary Amine:
-
Once the formation of the iminophosphorane is complete, add water (5-10 eq) to the reaction mixture.[14]
-
Heat the mixture to reflux (around 65 °C) and stir for 6-12 hours.[14]
-
Monitor the reaction by TLC for the disappearance of the iminophosphorane and the formation of the primary amine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure.
-
The primary amine can be isolated from the triphenylphosphine oxide byproduct by acid-base extraction or chromatography.
-
Visualizations
Caption: Workflow of the Gabriel Synthesis for primary amine formation.
Caption: Overview of primary amine synthesis via azide reduction pathways.
Caption: Reductive amination pathway to primary amines and potential byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 5. reddit.com [reddit.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. jk-sci.com [jk-sci.com]
- 11. tutorchase.com [tutorchase.com]
- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Work-up and Purification Guide for the Removal of 4-Isopropylbenzenesulfonic Acid
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the effective removal of 4-isopropylbenzenesulfonic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-isopropylbenzenesulfonic acid to consider for its removal?
A1: 4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, has two main properties that dictate removal strategies.[1][2] Firstly, the sulfonic acid group (-SO₃H) makes it a strong acid and highly polar, leading to excellent solubility in water and other polar solvents.[1][2][3] Secondly, the isopropylbenzene portion gives it a degree of hydrophobic character.[1][2] For purification, its high water solubility is the most critical property to exploit.
Q2: My desired product is a non-polar organic compound. What is the simplest way to remove the sulfonic acid?
A2: For non-polar products, a straightforward acid-base liquid-liquid extraction is the most effective method.[4] By washing the organic reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, the sulfonic acid is deprotonated to form its sodium salt.[5] This salt is highly soluble in the aqueous phase and can be easily separated and removed, while your non-polar product remains in the organic layer.[4]
Q3: I'm losing my desired product during the aqueous wash. What should I do?
A3: If your product has some water solubility, you may be losing it to the aqueous layer during extraction. To counteract this, employ the "salting out" technique.[4] By washing with brine (a saturated aqueous solution of NaCl) or by adding a neutral salt like sodium sulfate (Na₂SO₄) to the wash water, you increase the ionic strength of the aqueous phase.[4] This reduces the solubility of your organic product in the aqueous layer, forcing it back into the organic phase and improving your recovery.[4]
Q4: My product is a solid. Can I use crystallization to remove the sulfonic acid?
A4: Yes, recrystallization is a very effective method if your desired product is a solid and has a different solubility profile than 4-isopropylbenzenesulfonic acid in a given solvent.[4][6] The goal is to find a solvent in which your product has high solubility at an elevated temperature but low solubility at room or cold temperatures, while the sulfonic acid impurity remains dissolved upon cooling.[6][7][8]
Q5: When should I consider using chromatography for purification?
A5: Chromatography is a powerful technique that should be considered when other methods like extraction or crystallization fail to provide adequate purity, or when very high purity is required on a smaller scale.[4]
-
Solid-Phase Extraction (SPE): Useful for quick cleanup. A reversed-phase (e.g., C18) cartridge can retain a non-polar product while the highly polar sulfonic acid salt is washed away with water.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for analytical assessment and small-scale preparative separation, as the polar sulfonic acid typically elutes very early.[4][11]
-
Ion-Exchange Chromatography (IEX): This method uses a charged stationary phase to retain the ionic sulfonic acid, allowing neutral compounds to pass through.[9]
Method Comparison
| Method | Principle | Best For | Advantages | Disadvantages |
| Aqueous Wash (Extraction) | Partitioning based on differential solubility and acidity.[4] | Non-polar to moderately polar products stable in mild base. | Fast, simple, scalable, and inexpensive. | Can lead to emulsions; ineffective if product is highly water-soluble or base-sensitive.[4][5] |
| Recrystallization | Purification based on differences in solubility between the product and impurity in a specific solvent at varying temperatures.[6] | Solid products. | Can yield very high purity; relatively inexpensive. | Requires finding a suitable solvent; can have lower recovery.[4] |
| Chromatography (SPE, HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[4] | Complex mixtures, trace impurity removal, or when high purity is essential.[4][9] | High resolution and purity. | More expensive, less scalable, requires method development. |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Extraction
This protocol is designed for removing 4-isopropylbenzenesulfonic acid from a reaction mixture containing a water-immiscible organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes. Vent periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and break any emulsions.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Removal by Recrystallization
This protocol assumes a suitable single solvent has been identified where the desired product is soluble when hot and insoluble when cold, while the sulfonic acid remains in solution.
-
Dissolution: Place the impure solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Heat the mixture on a hot plate, swirling gently, until the solvent boils. Continue to add the solvent dropwise until the solid product is just fully dissolved.[7][12]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of pure crystals.
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Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
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Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove all traces of solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion forms during extraction. | The two solvent phases are not separating cleanly. | Add brine (saturated NaCl solution) dropwise and swirl gently to help break the emulsion.[4] |
| Low recovery of desired product after extraction. | The product has significant solubility in the aqueous wash solution. | Use the "salting out" technique by adding NaCl or Na₂SO₄ to the aqueous phase to decrease your product's water solubility.[4] |
| The sulfonic acid co-precipitates with my product during crystallization. | The chosen solvent does not provide sufficient solubility difference. | Screen a wider range of solvents or solvent mixtures. Consider a multi-step purification (e.g., perform an aqueous wash first, then recrystallize).[4] |
| Product hydrolyzes during basic wash. | The product (e.g., an ester) is sensitive to base. | Use a milder base like NaHCO₃, minimize the wash time, and perform the extraction at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.[5] |
Visual Workflows
Caption: Workflow for removing sulfonic acid via aqueous extraction.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for selecting a purification method.
References
- 1. 4-Isopropylbenzenesulfonic acid (122838-93-1) for sale [vulcanchem.com]
- 2. CAS 16066-35-6: 4-Isopropylbenzenesulfonic acid [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Purity of Sulfonamides Derived from 4-Isopropylbenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of sulfonamides derived from 4-Isopropylbenzenesulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of sulfonamides from this compound?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual this compound or the amine starting material.
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Side-Reaction Products:
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4-Isopropylbenzenesulfonic acid: Formed from the hydrolysis of this compound. This is a frequent issue if moisture is present in the reaction.[1]
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Isomeric Sulfonamides: If the starting this compound contains isomeric impurities (e.g., 2-isopropylbenzenesulfonyl chloride), the corresponding isomeric sulfonamides will be formed.
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Di-sulfonated amine: If a primary amine is used, it can react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is in excess.[1]
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Sulfones: These can be byproducts from the synthesis of this compound itself.
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Q2: My sulfonamide synthesis has a low yield. What are the likely causes and how can I improve it?
A2: Low yields are a common problem and can stem from several factors:
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Poor Reactivity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and react more slowly.
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Solution: Increase the reaction temperature, use a more forcing solvent, or consider adding a catalyst like 4-dimethylaminopyridine (DMAP).
-
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Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.
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Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Inadequate Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
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Solution: Double-check your calculations. A slight excess of the amine can sometimes be used to ensure the complete consumption of the sulfonyl chloride.
-
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Ineffective HCl Scavenging: The reaction generates HCl, which can protonate the amine starting material, rendering it unreactive.
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Solution: Use a suitable base, such as pyridine or triethylamine, in at least a stoichiometric amount to neutralize the HCl as it is formed. For less reactive amines, a stronger, non-nucleophilic base like DBU may be beneficial.[2]
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Q3: I'm having trouble purifying my sulfonamide by column chromatography. What are some common issues and solutions?
A3: Common chromatography issues include:
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Product Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive sulfonamides.
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Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as 0.1-1% triethylamine. Alternatively, use a different stationary phase like neutral alumina or Florisil.
-
-
Poor Separation of Product and Impurities:
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Solution: Optimize your solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A good starting point for many sulfonamides is a mixture of hexanes and ethyl acetate.
-
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Streaking or Tailing of the Product Spot on TLC:
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Solution: This can be due to the compound being too polar for the chosen eluent or interacting strongly with the stationary phase. Adding a small amount of a polar solvent (like methanol) or a few drops of acetic acid or triethylamine to the eluent can often improve the peak shape.
-
Q4: My sulfonamide won't crystallize. What can I do?
A4: Difficulty in crystallization can be frustrating. Here are some troubleshooting steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.
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Reducing Temperature: Cool the solution in an ice bath or refrigerator to decrease the solubility of your compound.
-
-
Re-evaluate Your Solvent System:
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The concentration of your compound may be too low. Try boiling off some of the solvent to create a more saturated solution.
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The chosen solvent may not be ideal. You may need to try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
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Troubleshooting Guides
Issue 1: Persistent Oily Residue After Aqueous Work-up
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Symptom: An oil that is insoluble in the aqueous layer remains after extraction.
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Likely Cause: Unreacted this compound.
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Solution: Before the aqueous work-up, quench the reaction mixture to convert the excess sulfonyl chloride into a more water-soluble form.
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Quenching with a secondary amine: Add a small amount of a simple, water-soluble secondary amine (e.g., diethylamine). This will react with the remaining sulfonyl chloride to form a sulfonamide that can be more easily removed during the work-up.
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Basic Hydrolysis: Add a dilute aqueous base like sodium hydroxide. This will hydrolyze the sulfonyl chloride to the water-soluble sodium 4-isopropylbenzenesulfonate.[3] Be cautious if your product is base-sensitive.
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Issue 2: Product Contaminated with 4-Isopropylbenzenesulfonic Acid
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Symptom: The purified product is acidic, or an acidic impurity is observed by TLC or HPLC.
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Likely Cause: Hydrolysis of this compound during the reaction or work-up.
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Solution: Perform additional washes of the organic layer with a weak aqueous base.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the sodium salt which is highly soluble in the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic.
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Data Presentation
Table 1: Representative Recrystallization Solvents for Aromatic Sulfonamides
| Sulfonamide Type | Recommended Solvent System(s) | Expected Recovery | Notes |
| N-Alkyl Sulfonamides | Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexanes | Moderate to High | The ratio of solvents will need to be optimized for each specific compound. |
| N-Aryl Sulfonamides | Ethanol, Toluene, Acetone | Moderate | Aromatic sulfonamides can sometimes be challenging to crystallize. |
| General Sulfonamides | 95% Ethanol | Good | The small amount of water helps to dissolve polar impurities. |
Note: The optimal solvent and recovery will vary depending on the specific N-substituent of the 4-isopropylbenzenesulfonamide.
Table 2: Typical HPLC Conditions for Purity Analysis of Sulfonamides
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | YMC-Triart C8 (250 x 4.6 mm, 5µ)[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 4.0)B: Acetonitrile |
| Gradient | Start with a higher percentage of A, and ramp up B over 20-30 minutes. | Isocratic (e.g., 60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or 265 nm[4] | UV at 250 nm[5] |
| Column Temp. | 25 °C | 25 °C |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Aryl-4-isopropylbenzenesulfonamide
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Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the desired aniline (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up:
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Dilute the reaction mixture with DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
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TLC Analysis: Determine a suitable eluent system by TLC. A good system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of N-substituted 4-isopropylbenzenesulfonamides.
Caption: Troubleshooting logic for addressing low product yield in sulfonamide synthesis.
Caption: Decision tree for selecting an appropriate purification method for sulfonamides.
References
Troubleshooting unexpected results in reactions with 4-Isopropylbenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Purity Issues
Q1: My reaction with this compound is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to the purity of the starting material and reaction conditions.
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Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to the corresponding 4-isopropylbenzenesulfonic acid.[1] This sulfonic acid impurity is highly polar and can complicate purification.
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Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[2]
-
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Side Reactions: The formation of byproducts, such as isomers or sulfones, can reduce the yield of the desired product.[3][4]
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Solution: Optimization of reaction temperature and stoichiometry is crucial. Adding the sulfonyl chloride slowly to the reaction mixture can help minimize side reactions.[2]
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Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?
A2: Besides unreacted starting materials, common impurities in reactions with this compound include:
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4-Isopropylbenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride.[1][2] It appears as a highly polar spot on the TLC plate.
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Isomeric Sulfonyl Chlorides: The synthesis of this compound can sometimes yield ortho- and meta-isomers as minor impurities.[5]
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Bis-sulfonated byproduct: When reacting with primary amines, a double addition of the sulfonyl chloride can occur, leading to a bis-sulfonated species, R-N(SO₂Ar)₂.[2]
Q3: How can I remove the 4-isopropylbenzenesulfonic acid impurity from my reaction product?
A3: Being an acidic impurity, 4-isopropylbenzenesulfonic acid can be effectively removed with a basic aqueous wash.
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Procedure: During the aqueous workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base. The sulfonic acid will be deprotonated to its sodium salt, which is soluble in the aqueous phase and will be removed.[2]
Purification Challenges
Q4: My column chromatography purification is not providing good separation of my desired product from impurities. What can I do?
A4: Poor resolution in column chromatography can be addressed by adjusting several parameters:
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Solvent System: Experiment with different solvent polarities. A gradual increase in the polar solvent component of your eluent system can improve separation.
-
Slurry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the column (dry loading) can provide better resolution than loading the sample dissolved in a solvent.
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Column Dimensions: Using a longer, narrower column can increase the separation efficiency.
Q5: I have a solid product. Is recrystallization a viable purification method?
A5: Yes, recrystallization is often a very effective method for purifying solid products from reactions involving this compound.
-
Solvent Selection: The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
General Protocol: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[2]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.[6]
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Standard Aqueous Workup for Product Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add deionized water to quench the reaction.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Combine the organic layers.
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Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Synthesis of this compound - Reported Yields
| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |
| Cumene | Chlorosulfonic acid | 0 °C | 94 | [5] |
| Cumene | Chlorosulfonic acid, Sodium Sulfate | 15-20 °C, 2 hours | 95.2 | CN102633695A[3] |
| Cumene | Chlorosulfonic acid, Sodium Sulfate | Below 15 °C, 25 minutes | 96.0 | CN102633687A[7] |
Visualizations
Caption: Troubleshooting workflow for unexpected reaction results.
Caption: General purification workflow for reaction products.
Caption: Undesirable hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
Stability of 4-Isopropylbenzenesulfonyl chloride in different solvents
Welcome to the technical support center for 4-isopropylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in various solvents and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound is solvolysis, a reaction with nucleophilic solvents. Due to its moisture sensitivity, the most common degradation reaction is hydrolysis, which occurs in the presence of water to form the corresponding 4-isopropylbenzenesulfonic acid. In alcoholic solvents, it will undergo alcoholysis to form sulfonic acid esters.
Q2: How does the solvent choice impact the stability of this compound?
A2: The stability of this compound is highly dependent on the solvent's properties.
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Protic Solvents (e.g., water, methanol, ethanol): These solvents are nucleophilic and will react with the sulfonyl chloride, leading to its degradation. The rate of this reaction depends on the solvent's nucleophilicity.
-
Aprotic Solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN)): In their pure, anhydrous form, these solvents are generally compatible with this compound for typical reaction times. However, the presence of trace amounts of water can lead to slow hydrolysis.
-
Reactive Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO)): While aprotic, DMSO can degrade some sulfonyl chlorides over time and its hygroscopic nature can introduce water, accelerating hydrolysis.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For maximal stability, solutions of this compound should be prepared fresh using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). If short-term storage is necessary, the solution should be kept in a tightly sealed container with a desiccant, refrigerated, and protected from light. For longer-term storage, it is best to store the neat compound in a desiccator and prepare solutions as needed.
Q4: I am observing the formation of a sulfonic acid byproduct in my reaction. What is the likely cause?
A4: The presence of the corresponding sulfonic acid is a strong indicator of hydrolysis. This is most likely due to the presence of water in your reaction solvent or starting materials. Reviewing the anhydrous conditions of your experimental setup is recommended.
Stability of this compound in Common Solvents
| Solvent Class | Representative Solvents | Relative Stability | Primary Degradation Product(s) | Key Considerations |
| Protic (Highly Nucleophilic) | Water, Methanol, Ethanol | Very Low | 4-Isopropylbenzenesulfonic acid, Alkyl 4-isopropylbenzenesulfonate | Rapid degradation is expected. Not suitable for storage. |
| Aprotic (Polar) | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | 4-Isopropylbenzenesulfonic acid (from trace water) | Stability is highly dependent on solvent purity and water content. |
| Aprotic (Less Polar) | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | 4-Isopropylbenzenesulfonic acid (from trace water) | Generally good solvents for reactions, provided they are anhydrous. |
| Ethereal | Diethyl ether, Dioxane | High | 4-Isopropylbenzenesulfonic acid (from trace water) | Peroxide formation in aged ethers can be a concern for safety and side reactions. |
| Reactive Aprotic | Dimethyl sulfoxide (DMSO) | Low to Moderate | 4-Isopropylbenzenesulfonic acid, other decomposition products | Can be reactive and is hygroscopic. Use with caution for prolonged reaction times. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Degradation of this compound due to moisture. 2. Competing side reactions with the solvent. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Choose a less reactive solvent (e.g., DCM or THF over a protic solvent). 3. Monitor the reaction progress by TLC or HPLC to optimize reaction conditions. |
| Formation of unexpected byproducts | 1. Hydrolysis to 4-isopropylbenzenesulfonic acid. 2. Reaction with solvent impurities (e.g., peroxides in THF). 3. Di-sulfonylation of primary amine substrates. | 1. Implement rigorous anhydrous techniques. 2. Use freshly purified solvents. 3. Control the stoichiometry carefully and add the sulfonyl chloride slowly at a low temperature. |
| Inconsistent reaction outcomes | 1. Variable water content in the solvent or reagents. 2. Degradation of the this compound stock over time. | 1. Use a consistent source of high-purity anhydrous solvent. Consider using molecular sieves. 2. Aliquot the solid reagent into smaller, single-use containers to minimize exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: General Method for Determining the Stability of this compound in a Solvent via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in a solvent of interest over time.
1. Materials and Reagents:
-
This compound
-
High-purity anhydrous solvent of interest
-
Anhydrous acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC vials with septa
-
Gas-tight syringe
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
3. Procedure:
-
Preparation of Stock Solution: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Time-Point Sampling:
-
Immediately after preparation (t=0), withdraw an aliquot of the stock solution, dilute it with anhydrous acetonitrile to a suitable concentration for HPLC analysis, and transfer it to an HPLC vial.
-
Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, protected from light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots, dilute them similarly, and place them in HPLC vials.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A typical starting point would be a gradient elution with water and acetonitrile as mobile phases and UV detection at a wavelength where the sulfonyl chloride absorbs (e.g., 230 nm).
-
Inject the samples from each time point onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area (or concentration, if a calibration curve is used) as a function of time.
-
From this data, the rate of degradation and the half-life of the compound in the chosen solvent can be determined.
-
Visualizations
Caption: Degradation pathway of this compound.
Common impurities in 4-Isopropylbenzenesulfonyl chloride and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylbenzenesulfonyl chloride.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the purity and handling of this compound during experimental work.
Q1: I suspect my this compound is impure. What are the most common impurities I should be looking for?
A1: The most common impurities in this compound typically arise from its synthesis via the chlorosulfonation of cumene. These can be categorized as follows:
-
Isomeric Impurities: The electrophilic substitution on cumene can result in the formation of ortho- and meta-isomers (2-isopropylbenzenesulfonyl chloride and 3-isopropylbenzenesulfonyl chloride) in addition to the desired para-isomer.
-
Sulfone Byproducts: Over-reaction or side reactions during synthesis can lead to the formation of di(isopropylphenyl) sulfone.
-
Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze to form 4-isopropylbenzenesulfonic acid.[1][2][3] This is a common issue if the compound is not handled under anhydrous conditions.
-
Residual Starting Materials and Reagents: Trace amounts of unreacted cumene or residual chlorosulfonic acid from the synthesis may be present.
Q2: My reaction is not proceeding as expected, and I suspect the starting material is degraded. How can I minimize the hydrolysis of this compound?
A2: Hydrolysis to 4-isopropylbenzenesulfonic acid is a primary degradation pathway. To minimize this, adhere to the following practices:
-
Use Anhydrous Conditions: Employ freshly dried, anhydrous solvents and reagents for your reaction.[3]
-
Inert Atmosphere: Handle the sulfonyl chloride under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3]
-
Control Temperature: The rate of hydrolysis increases with temperature. If your reaction allows, perform it at a lower temperature. If elevated temperatures are necessary, add the sulfonyl chloride slowly to control any exothermic processes.[3]
-
Solvent Choice: Use aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF), which do not participate in the hydrolysis reaction.[3]
Q3: I have a batch of this compound with a specified purity of 95-96%. How can I improve its purity for a sensitive downstream application?
A3: For applications requiring higher purity, several purification methods can be employed. The choice of method depends on the nature of the impurities and the desired final purity. Common techniques include:
-
Recrystallization: This is an effective method for removing solid impurities. Since this compound is a solid at room temperature, recrystallization from a suitable solvent system can yield high-purity crystals.
-
Vacuum Distillation: For removing non-volatile or high-boiling impurities like sulfones, vacuum distillation can be effective.[1][4]
-
Aqueous Wash: Washing a solution of the crude product with cold water or a dilute sodium bicarbonate solution can help remove water-soluble impurities like residual chlorosulfonic acid and 4-isopropylbenzenesulfonic acid.
Data Presentation: Purity of this compound
The following table summarizes the typical purity levels of commercially available this compound. Note that crude products from synthesis will likely have lower purity.
| Grade | Purity Specification | Analytical Method | Reference(s) |
| Technical Grade | ≥95.0% - 96% | Gas Chromatography (GC) | [5][6] |
| High Purity | ≥99% | HPLC | [7] |
Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Protocol 1: Purification by Recrystallization
This protocol is based on general principles of recrystallization for solid organic compounds.[8][9][10] The ideal solvent or solvent system should be determined empirically.
Objective: To remove isomeric and other solid impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature. A common approach is to use a solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Aqueous Wash and Solvent Extraction
This protocol is designed to remove acidic impurities.
Objective: To remove 4-isopropylbenzenesulfonic acid and residual chlorosulfonic acid.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with cold, saturated sodium bicarbonate solution. This will neutralize and extract the acidic impurities into the aqueous layer. Be cautious as CO₂ gas may be evolved.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble components.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Troubleshooting Workflow for Impure this compound
Caption: A flowchart for troubleshooting and purifying impure this compound.
Logical Relationship of Impurities and Purification Methods
References
- 1. rsc.org [rsc.org]
- 2. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. buschvacuum.com [buschvacuum.com]
- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. L10428.14 [thermofisher.com]
- 7. This compound | 54997-90-9 [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Reactivity Analysis: 4-Isopropylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, arylsulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters—moieties frequently integral to pharmaceuticals and functional materials. The choice of sulfonylating agent can significantly impact reaction kinetics, yield, and the physicochemical properties of the resulting products. This guide provides an objective comparison of the reactivity of two such agents: the commonly used p-toluenesulfonyl chloride (TsCl) and its analogue, 4-isopropylbenzenesulfonyl chloride.
This analysis is grounded in the principles of physical organic chemistry and provides a detailed experimental protocol for a representative reaction to facilitate practical application in a research and development setting.
Structural and Electronic Effects on Reactivity
The reactivity of an arylsulfonyl chloride in a nucleophilic substitution reaction is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, modulated by the electronic effects of the substituents on the aromatic ring. Both the methyl group of p-toluenesulfonyl chloride and the isopropyl group of this compound are electron-donating groups (EDGs). They increase the electron density on the benzene ring, which slightly deactivates the sulfonyl chloride group towards nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.
The subtle difference in their reactivity can be predicted by comparing their Hammett substituent constants (σp), which quantify the electronic influence of a para-substituent.
-
p-Toluenesulfonyl chloride (TsCl): The para-methyl group is a weak electron-donating group, influenced by both a positive inductive effect (+I) and hyperconjugation.
-
This compound: The para-isopropyl group is also an electron-donating group, primarily through its inductive effect.
The interplay of these electronic effects is key to understanding their relative reactivity.
Quantitative Reactivity Comparison: Hammett Equation
To quantify the electronic effects, the Hammett equation (log(k/k₀) = σρ) provides a valuable framework. The substituent constant, σ, is a measure of the electronic effect of a substituent. A more negative σ value corresponds to a stronger electron-donating group, which leads to a decrease in the electrophilicity of the reaction center and thus a slower reaction rate with nucleophiles.
| Reagent | Para-Substituent | Hammett Constant (σp) | Predicted Relative Reactivity |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | -0.170 | More Reactive |
| This compound | -CH(CH₃)₂ | -0.151 | Less Reactive |
| Data sourced from Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. |
The para-methyl group in TsCl has a slightly more negative σp value than the para-isopropyl group. This indicates that the methyl group is a marginally stronger electron-donating group. Consequently, the sulfur atom in this compound is rendered slightly more electrophilic, leading to a prediction that p-toluenesulfonyl chloride is marginally more reactive than this compound towards nucleophiles. This subtle difference may be negligible in many synthetic applications but could be significant in competitive reactions or when fine-tuning reaction kinetics.
Experimental Protocol: Comparative Sulfonylation of an Alcohol
To empirically determine the relative reactivity, a competitive reaction or parallel kinetic monitoring can be performed. The following protocol details a standard procedure for the sulfonylation (in this case, tosylation or "isopropylation") of a primary alcohol, which can be used to compare the two reagents. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Objective: To compare the rate of formation of a sulfonate ester from a primary alcohol using either p-toluenesulfonyl chloride or this compound.
Materials:
-
Benzyl alcohol (or another suitable primary alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates, GC or HPLC system for monitoring
A Comparative Guide to Sulfonyl Chlorides for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecular architectures. Sulfonyl chlorides offer a robust and versatile platform for amine protection, forming stable sulfonamides that are resilient to a wide range of reaction conditions. However, the selection of the most appropriate sulfonyl chloride is critical and depends on a nuanced understanding of their relative reactivity, the stability of the resulting sulfonamide, and the specific conditions required for deprotection.
This guide provides an objective comparison of four commonly employed sulfonyl chlorides for amine protection: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). This comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Sulfonyl Chlorides
The efficacy of a sulfonyl chloride as a protecting group is assessed by the ease of formation of the sulfonamide, its stability to various chemical environments, and the facility of its removal to regenerate the free amine. The following tables summarize the performance of TsCl, MsCl, NsCl, and Dansyl-Cl in the protection of a model primary amine, benzylamine.
Table 1: Protection of Benzylamine
| Sulfonyl Chloride | Abbreviation | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | TsCl | Pyridine, rt | 1 h | 90 | [1] |
| Methanesulfonyl chloride | MsCl | Triethylamine, DCM, 0 °C to rt | 3 h | High (not specified) | [2] |
| 2-Nitrobenzenesulfonyl chloride | NsCl | Pyridine, DCM, rt | Not specified | High (not specified) | [3] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Na₂CO₃ buffer (pH 11), Acetone, rt | 15 min - 2 h | High (quantitative for analytical purposes) | [4] |
Table 2: Deprotection of N-Benzylsulfonamides
| Sulfonamide | Deprotection Reagent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| N-Benzyl-p-toluenesulfonamide | 33% HBr in Acetic Acid | Heat | Not specified | 10-50 (substrate dependent) | [5] |
| N-Benzyl-p-toluenesulfonamide | Na/NH₃ | -78 °C | Not specified | Good (not specified) | |
| N-Benzylmethanesulfonamide | HBr/Phenol | 140 °C | Not specified | Moderate (not specified) | |
| N-Benzyl-2-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | DMF, rt | 24 h | 96 | [6] |
| N-Benzyldansylamide | Not commonly used for protection due to stability | - | - | - |
Table 3: Stability of Sulfonamides
| Sulfonamide Type | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Reductive Conditions | Stability to Oxidative Conditions |
| Tosylamide (Ts) | High | High | Cleavable (e.g., Na/NH₃) | High |
| Mesylamide (Ms) | High | High | Cleavable (e.g., Na/NH₃) | High |
| Nosylamide (Ns) | Moderate | Labile (cleaved by nucleophiles) | Nitro group is reducible | Moderate |
| Dansylamide | High | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the protection of benzylamine with TsCl, MsCl, and NsCl, and their subsequent deprotection are provided below.
Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Water
-
Ethanol
Procedure:
-
To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml), cautiously add p-toluenesulfonyl chloride (10 g, 52.5 mmol).
-
Stir the resulting deep red solution at room temperature for 1 hour.[1]
-
Pour the reaction mixture into water (80-100 ml).
-
An oily precipitate will form, which should solidify upon scratching with a glass rod.
-
Filter the solid and recrystallize from ethanol to yield N-benzyl-p-toluenesulfonamide.
-
Expected Yield: 10.98 g (90%).[1]
Protocol 2: Protection of Benzylamine with Methanesulfonyl Chloride (MsCl)
Materials:
-
Benzylamine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[2]
-
Cool the reaction mixture in an ice bath and slowly add 10% aqueous sodium hydroxide solution.
-
Stir vigorously for 15 minutes and then separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylmethanesulfonamide.
Protocol 3: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (NsCl)
Materials:
-
Benzylamine
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1 equivalent) in dichloromethane, add pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C and slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-benzyl-2-nitrobenzenesulfonamide.
Protocol 4: Deprotection of N-Benzyl-p-toluenesulfonamide using HBr/Acetic Acid
Materials:
-
N-Benzyl-p-toluenesulfonamide
-
33% Hydrogen Bromide in Acetic Acid
Procedure:
-
Dissolve the N-benzyl-p-toluenesulfonamide in 33% HBr in acetic acid.
-
Heat the mixture. The exact temperature and reaction time will need to be optimized depending on the substrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully quench the reaction with water and basify to isolate the benzylamine.
-
Note: This method can result in variable yields (10-50%) and may not be suitable for sensitive substrates.[5]
Protocol 5: Deprotection of N-Benzyl-2-nitrobenzenesulfonamide (Fukuyama Deprotection)
Materials:
-
N-Benzyl-2-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-benzyl-2-nitrobenzenesulfonamide (1 equivalent) in DMF.
-
Add potassium carbonate (2.5 equivalents) and thiophenol (1.2 equivalents).
-
Stir the mixture at room temperature for 24 hours.[6]
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer to remove DMF and purify by column chromatography to obtain benzylamine.
-
Expected Yield: ~96%.[6]
Visualization of Key Processes
Diagram 1: General Workflow for Amine Protection and Deprotection
Caption: A generalized workflow illustrating the key stages of amine protection and deprotection.
Diagram 2: Decision Pathway for Selecting a Sulfonyl Chloride Protecting Group
Caption: A decision-making flowchart to guide the selection of an appropriate sulfonyl protecting group.
Diagram 3: Mechanism of Fukuyama Deprotection of a Nosylamide
Caption: The mechanism of nosylamide deprotection proceeds via a Meisenheimer intermediate.
References
- 1. Synthesis routes of ABTS diammonium salt [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-BENZYL-2-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
4-Isopropylbenzenesulfonyl Chloride: A Superior Alternative for Amine and Alcohol Protection in Complex Synthesis
In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. For researchers, scientists, and drug development professionals, the choice of the right sulfonyl chloride for the protection of amines and alcohols can significantly impact reaction yields, purification efficiency, and overall synthetic strategy. While traditional reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl) are widely used, 4-isopropylbenzenesulfonyl chloride is emerging as a compelling alternative, offering distinct advantages in terms of derivative properties and potential for enhanced selectivity.
This guide provides an objective comparison of this compound with other common sulfonyl chlorides, supported by theoretical principles and available experimental data.
Executive Summary
This compound offers a unique combination of steric and electronic properties that can be leveraged to streamline synthetic workflows. The presence of the bulky isopropyl group on the phenyl ring can lead to derivatives with improved crystallinity, facilitating purification by recrystallization. Furthermore, this group's electron-donating nature can modulate the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide or sulfonate ester, potentially offering advantages in selective reactions and deprotection schemes.
Comparative Analysis of Sulfonyl Chlorides
The selection of a sulfonyl chloride is often guided by factors such as reactivity, the stability of the protected group, and the ease of its removal. Below is a comparative overview of this compound against other commonly used sulfonyl chlorides.
| Sulfonyl Chloride | Structure | Key Characteristics |
| This compound | CC(C)c1ccc(cc1)S(Cl)(=O)=O | Bulky, electron-donating isopropyl group. Derivatives often exhibit enhanced crystallinity. |
| Tosyl Chloride (TsCl) | CC1=CC=C(C=C1)S(=O)(=O)Cl | Widely used, solid, and relatively inexpensive. The methyl group is weakly electron-donating. |
| Mesyl Chloride (MsCl) | CS(Cl)(=O)=O | Small, highly reactive, and forms a good leaving group. Not suitable for protecting groups that need to be removed later. |
| Nosyl Chloride (NsCl) | O=--INVALID-LINK--c1ccc(S(Cl)(=O)=O)cc1 | The nitro group is strongly electron-withdrawing, increasing reactivity and facilitating deprotection under mild conditions. |
Reactivity and Selectivity:
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to faster reactions. Conversely, electron-donating groups decrease reactivity. The isopropyl group in this compound is an electron-donating group, which suggests a slightly lower reactivity compared to unsubstituted benzenesulfonyl chloride or nosyl chloride. This can be advantageous in achieving selectivity when multiple nucleophilic sites are present in a molecule.
While direct kinetic studies comparing this compound to other sulfonyl chlorides are not extensively available, the principles of physical organic chemistry suggest a reactivity order of NsCl > MsCl > benzenesulfonyl chloride > TsCl ≈ this compound.
Advantages in Purification: Crystallinity of Derivatives
A significant, albeit often overlooked, advantage of using this compound lies in the physical properties of its derivatives. The bulky and symmetric nature of the 4-isopropylphenyl group can promote the formation of highly crystalline sulfonamides and sulfonate esters.[1][2][3] This enhanced crystallinity can simplify purification, often allowing for the isolation of highly pure products by simple recrystallization, thereby avoiding time-consuming and costly chromatographic methods. This is a particularly valuable attribute in process development and scale-up operations.
Experimental Protocols
The following are representative protocols for the protection of amines and alcohols using this compound. These are general procedures and may require optimization for specific substrates.
Protection of a Primary Amine
Reaction: To a solution of the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C is added a solution of this compound (1.1 equiv) in DCM dropwise. The reaction mixture is stirred at room temperature and monitored by TLC.
Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protection of a Primary Alcohol
Reaction: To a solution of the primary alcohol (1.0 equiv) and pyridine (2.0 equiv) in DCM at 0 °C is added this compound (1.2 equiv) portionwise. The reaction mixture is stirred at room temperature and monitored by TLC.
Work-up: Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product can be purified by recrystallization or column chromatography.
Deprotection of 4-Isopropylbenzenesulfonamides
The removal of the 4-isopropylbenzenesulfonyl group can be challenging due to the stability of the sulfonamide bond.[4][5] However, several methods have been developed for the cleavage of arylsulfonamides, which can be adapted for this protecting group.
Reductive Cleavage: Conditions such as sodium in liquid ammonia or samarium(II) iodide can be effective for the reductive cleavage of the S-N bond.
Acidic Hydrolysis: While harsh, treatment with strong acids like HBr in acetic acid at elevated temperatures can cleave the sulfonamide. This method is often not suitable for sensitive substrates.
It is important to note that the choice of deprotection method will depend on the overall molecular structure and the presence of other functional groups.
Conclusion
This compound presents a valuable addition to the synthetic chemist's toolbox. Its key advantages lie in the potential for improved crystallinity of its derivatives, which can significantly simplify purification processes. While its reactivity is modulated by the electron-donating isopropyl group, this can be exploited to achieve greater selectivity in complex molecules. Further research into the deprotection of 4-isopropylbenzenesulfonamides under milder conditions will undoubtedly enhance the utility of this versatile reagent in modern organic synthesis and drug discovery.
References
- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
Comparative ¹H and ¹³C NMR Characterization of 4-Alkylbenzenesulfonamides
A detailed analysis of 4-isopropylbenzenesulfonamide and its structural analogs, 4-ethylbenzenesulfonamide and 4-tert-butylbenzenesulfonamide, is presented, offering a comparative guide to their nuclear magnetic resonance (NMR) spectral features. This guide provides researchers, scientists, and drug development professionals with a valuable resource for the identification and characterization of these important chemical motifs.
The study of substituted benzenesulfonamides is of significant interest in medicinal chemistry due to their wide range of biological activities. A precise understanding of their structural characteristics is paramount for the development of new therapeutic agents. Herein, we provide a comparative analysis of the ¹H and ¹³C NMR spectra of 4-isopropylbenzenesulfonamide, alongside its 4-ethyl and 4-tert-butyl analogs, to facilitate their unambiguous identification and characterization.
Comparative NMR Data
The ¹H and ¹³C NMR chemical shifts for the three 4-alkylbenzenesulfonamides are summarized in Table 1. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H and ¹³C NMR Chemical Shift Data (ppm) for 4-Alkylbenzenesulfonamides in CDCl₃
| Compound | Alkyl Group | ¹H NMR | ¹³C NMR |
| 4-Ethylbenzenesulfonamide | -CH₂CH₃ | Aromatic-H: δ 7.85 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H); -NH₂: δ 4.88 (s, 2H); -CH₂-: δ 2.75 (q, J=7.6 Hz, 2H); -CH₃: δ 1.27 (t, J=7.6 Hz, 3H) | C-S: δ 140.2; C-Alkyl: δ 150.1; Aromatic C-H: δ 128.5, 126.3; -CH₂-: δ 28.9; -CH₃: δ 15.1 |
| 4-Isopropylbenzenesulfonamide | -CH(CH₃)₂ | Aromatic-H: δ 7.84 (d, J=8.5 Hz, 2H), 7.38 (d, J=8.5 Hz, 2H); -NH₂: δ 4.85 (s, 2H); -CH-: δ 3.01 (sept, J=6.9 Hz, 1H); -CH₃: δ 1.27 (d, J=6.9 Hz, 6H) | C-S: δ 140.1; C-Alkyl: δ 155.0; Aromatic C-H: δ 127.0, 126.4; -CH-: δ 34.2; -CH₃: δ 23.7 |
| 4-tert-Butylbenzenesulfonamide | -C(CH₃)₃ | Aromatic-H: δ 7.85 (d, J=8.7 Hz, 2H), 7.52 (d, J=8.7 Hz, 2H); -NH₂: δ 4.79 (s, 2H); -C(CH₃)₃: δ 1.34 (s, 9H) | C-S: δ 140.0; C-Alkyl: δ 156.8; Aromatic C-H: δ 126.2, 126.1; -C(CH₃)₃: δ 35.2; -C(CH₃)₃: δ 31.1 |
Experimental Protocols
General Synthesis of 4-Alkylbenzenesulfonamides
A two-step synthesis is employed for the preparation of the title compounds, starting from the corresponding 4-alkylbenzene.
Step 1: Synthesis of 4-Alkylbenzenesulfonyl Chloride
The appropriate 4-alkylbenzene (1.0 eq.) is added to a reaction vessel. While stirring and cooling in an ice bath to maintain a temperature below 10°C, chlorosulfonic acid (3.0 to 4.0 eq.) is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for a designated period (typically 1-2 hours) to ensure the completion of the chlorosulfonation reaction. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the 4-alkylbenzenesulfonyl chloride. The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Step 2: Ammonolysis of 4-Alkylbenzenesulfonyl Chloride
The crude 4-alkylbenzenesulfonyl chloride (1.0 eq.) is added portion-wise to a stirred, chilled (0-5°C) aqueous solution of concentrated ammonia (excess). The reaction mixture is stirred vigorously for 1-2 hours while allowing it to warm to room temperature. The resulting solid precipitate, the 4-alkylbenzenesulfonamide, is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
NMR Sample Preparation
For NMR analysis, approximately 10-20 mg of the purified 4-alkylbenzenesulfonamide is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for spectral acquisition.
Structural Elucidation and NMR Signal Assignment
The following diagram illustrates the general structure of a 4-alkylbenzenesulfonamide and the key NMR correlations.
Figure 1. General structure and key ¹H NMR correlations for 4-alkylbenzenesulfonamides.
A Comparative Guide to HPLC and LC-MS Analysis of 4-Isopropylbenzenesulfonyl Chloride Reaction Products
For researchers and professionals in drug development, the accurate analysis of reaction products is paramount for ensuring product purity, monitoring reaction kinetics, and identifying byproducts. When working with 4-isopropylbenzenesulfonyl chloride, a common reagent in organic synthesis, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful analytical techniques employed. This guide provides an objective comparison of their performance for analyzing the products of reactions involving this compound, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. LC-MS for Sulfonamide Analysis
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides mass information for unambiguous peak identification. |
| Sensitivity | Moderate (typically µg/mL range).[1] | High to Very High (can reach ng/mL to pg/mL levels).[2][3] |
| Quantitative Accuracy | High, with proper calibration. | High, though can be affected by matrix effects. |
| Structural Information | Limited to UV absorbance spectrum. | Provides molecular weight and fragmentation data for structural elucidation. |
| Cost & Complexity | Lower initial and operational cost, simpler to operate. | Higher initial and operational cost, more complex instrumentation and data analysis. |
Quantitative Performance Comparison
The following tables summarize typical quantitative performance data for the analysis of sulfonamides and related compounds, representative of the products formed from this compound reactions.
Table 1: HPLC-UV Quantitative Performance for Sulfonamide Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.2 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.6 µg/mL | [1] |
| Precision (%RSD) | < 2% | [1] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
Table 2: LC-MS/MS Quantitative Performance for Sulfonamide Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.5 - 100 µg/L | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L | [3] |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L | [3] |
| Precision (%RSD) | 0.1 - 13.2% | [3] |
| Accuracy (% Recovery) | 74.3 - 118% | [3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC-UV and LC-MS analysis of this compound reaction products, such as 4-isopropylbenzenesulfonamide.
HPLC-UV Analysis Protocol
This protocol is suitable for the quantitative analysis of the primary product and major impurities.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate).
-
Extract the organic products using an appropriate solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic or phosphoric acid) in a 50:50 (v/v) ratio is a good starting point.[1][5] A gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.[1]
LC-MS Analysis Protocol
This protocol is ideal for identifying unknown byproducts and for trace-level quantification.
1. Sample Preparation:
-
Follow the same initial extraction procedure as for HPLC-UV analysis.
-
For trace analysis, a Solid-Phase Extraction (SPE) clean-up step may be required. Use a cartridge appropriate for the polarity of the sulfonamide product.
-
Reconstitute the final sample in the initial mobile phase.
2. LC-MS Conditions:
-
Column: C18, 100 mm x 4.6 mm, 1.8 µm particle size.[6]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over several minutes to elute compounds of varying polarities.[7]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 3 µL.[6]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides.
-
MS/MS Analysis: For quantitative analysis and structural confirmation, Multiple Reaction Monitoring (MRM) is employed. The precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are monitored.
Alternative Analytical Techniques
While HPLC and LC-MS are the most common methods, other techniques can also be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives of the reaction products. Derivatization is often necessary to convert the polar sulfonamides into more volatile compounds.[8]
-
Titrimetry: A classical chemical method that can be used for the quantitative analysis of the bulk product but lacks the specificity to identify and quantify impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow and the logical comparison between HPLC and LC-MS.
Conclusion
Both HPLC-UV and LC-MS are indispensable tools for the analysis of products from this compound reactions. The choice between the two techniques depends on the specific analytical goals. HPLC-UV is a robust and cost-effective method for routine quantitative analysis of the main components. In contrast, LC-MS offers superior sensitivity and selectivity, making it the method of choice for trace impurity analysis, identification of unknown byproducts, and unambiguous structural confirmation. For comprehensive product characterization in a research and development setting, a combination of both techniques is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Mass Spectrometry Unravels Fragmentation of 4-isopropylbenzenesulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of drug candidates is paramount for structural elucidation and metabolic studies. This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of 4-isopropylbenzenesulfonamides, supported by experimental data and detailed protocols. We also explore alternative analytical techniques, offering a complete overview for informed decision-making in pharmaceutical analysis.
The fragmentation of aromatic sulfonamides upon electrospray ionization (ESI) mass spectrometry is characterized by several key pathways, with the neutral loss of sulfur dioxide (SO2) being a prominent feature.[1][2] This guide will delve into the specific fragmentation pattern of 4-isopropylbenzenesulfonamide, providing a foundational understanding for its identification and characterization.
The Fragmentation Pathway of 4-isopropylbenzenesulfonamide
The logical flow of fragmentation for 4-isopropylbenzenesulfonamide under mass spectrometric analysis can be visualized as a series of dissociation steps, starting from the protonated molecule.
Caption: Proposed ESI-MS/MS fragmentation pathway of 4-isopropylbenzenesulfonamide.
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragment ions for 4-isopropylbenzenesulfonamide based on common fragmentation patterns observed for aromatic sulfonamides.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 214 | 150 | 64 | [C9H14N]+ (Loss of SO2) |
| 214 | 121 | 93 | [C9H13]+ (Loss of H2NSO2) |
| 121 | 91 | 30 | [C7H7]+ (Loss of C2H6 from isopropyl group) |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of 4-isopropylbenzenesulfonamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4-isopropylbenzenesulfonamide (1 mg/mL) in methanol. Serially dilute the stock solution with a mixture of water and methanol (1:1 v/v) to prepare working standards of desired concentrations.
-
Sample Extraction (from a biological matrix): A generic liquid-liquid extraction can be employed. To 1 mL of the sample, add 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.[3]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[4]
-
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Nebulizer Gas Flow: 10 L/hr
-
-
MRM Transitions:
-
Quantifier: 214 -> 150
-
Qualifier: 214 -> 121
-
Comparison with Alternative Analytical Methods
While mass spectrometry, particularly LC-MS/MS, offers high sensitivity and specificity, other analytical techniques can also be employed for the analysis of sulfonamides. The choice of method depends on the specific requirements of the analysis.[6]
| Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by chromatography followed by mass-based detection of precursor and product ions. | High sensitivity and specificity, suitable for complex matrices, provides structural information.[6] | Higher equipment cost, requires skilled operators. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for quantification.[7] | Lower sensitivity and specificity compared to MS, potential for co-elution.[7] |
| Gas Chromatography (GC) with Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile sulfonamides, potential for thermal degradation.[6] |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to the target analyte. | High throughput, cost-effective for screening large numbers of samples. | Prone to cross-reactivity, may not be specific for a single sulfonamide.[6] |
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. ymerdigital.com [ymerdigital.com]
- 7. benchchem.com [benchchem.com]
Stability of the 4-isopropylbenzenesulfonyl protecting group under acidic and basic conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in multi-step organic synthesis. The ideal protecting group should be robust enough to withstand a variety of reaction conditions while also being selectively removable under mild protocols. The 4-isopropylbenzenesulfonyl group, a member of the arylsulfonyl family, offers a distinct stability profile. This guide provides a comprehensive comparison of the 4-isopropylbenzenesulfonyl protecting group's stability under acidic and basic conditions, supported by experimental data from analogous sulfonyl protecting groups.
The 4-isopropylbenzenesulfonyl group, structurally similar to the widely used p-toluenesulfonyl (tosyl) group, is employed for the protection of amines and, less commonly, alcohols. The presence of the isopropyl substituent at the para position subtly influences its electronic properties and, consequently, its stability and reactivity. This guide will delve into these characteristics, offering a comparative analysis with other common sulfonyl protecting groups to aid in the strategic planning of complex synthetic routes.
Comparative Stability of Sulfonyl Protecting Groups
The stability of a sulfonyl protecting group is contingent on the nature of the protected functional group (amine or alcohol) and the reaction conditions. The following table summarizes the expected stability of the 4-isopropylbenzenesulfonyl group in comparison to other common sulfonyl protecting groups. It is important to note that specific experimental data for the 4-isopropylbenzenesulfonyl group is limited in publicly available literature; therefore, these comparisons are largely based on the well-documented behavior of the analogous tosyl group and the electronic effects of the isopropyl substituent.
| Protecting Group | Structure | Stability to Acidic Conditions | Stability to Basic Conditions | Notes |
| 4-Isopropylbenzenesulfonyl | 0&chd=s:&chf=bg,s,FFFFFF00&chdlp=b&chd=t:1,0,0,0,0,0,0,0,0,0,0,0&chm=i,FFFFFF,0,0,0&chco=000000&cht=tx&chl=%5Cce%7B(CH3)2CHC6H4SO2-%7D" alt="4-Isopropylbenzenesulfonyl"> |
Experimental Protocols
Detailed methodologies for the protection of amines and alcohols with 4-isopropylbenzenesulfonyl chloride and their subsequent deprotection are provided below. These are generalized procedures that may require optimization for specific substrates.
Protection of a Primary Amine with this compound
Materials:
-
Primary amine
-
This compound
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-isopropylbenzenesulfonamide.
Deprotection of a 4-Isopropylbenzenesulfonamide under Acidic Conditions
Materials:
-
4-Isopropylbenzenesulfonamide
-
48% Hydrobromic acid in acetic acid
-
Phenol (as a scavenger)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of the 4-isopropylbenzenesulfonamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetic acid), add phenol (1.2 eq).
-
Add a solution of 48% HBr in acetic acid.
-
Heat the reaction mixture at 70-100 °C for several hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dissolve the salt in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the free amine with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Logical Relationship for Deprotection Strategies
The choice of deprotection strategy for a 4-isopropylbenzenesulfonyl-protected amine is dictated by the overall stability of the molecule and the desired reaction conditions. The following diagram illustrates the general decision-making process.
Caption: Decision workflow for deprotection of 4-isopropylbenzenesulfonamides.
Signaling Pathways for Deprotection
The deprotection of 4-isopropylbenzenesulfonamides can be achieved through different chemical pathways, primarily under strongly acidic or reductive conditions.
Acid-Catalyzed Deprotection Pathway
Under strongly acidic conditions, the sulfonamide is protonated, rendering the sulfur atom more electrophilic and susceptible to nucleophilic attack by a halide ion, leading to cleavage of the S-N bond.
Caption: Proposed pathway for acidic cleavage of a 4-isopropylbenzenesulfonamide.
Reductive Deprotection Pathway
Reductive cleavage, for instance with sodium in liquid ammonia, proceeds via a single-electron transfer mechanism, leading to the fragmentation of the sulfonamide.
Caption: Simplified pathway for reductive cleavage of a 4-isopropylbenzenesulfonamide.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
A Comparative Guide to the Deprotection of the 4-Isopropylbenzenesulfonyl (IBS) Group
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Cleavage Methods for a Robust Amine Protecting Group
The 4-isopropylbenzenesulfonyl (IBS) group is a valuable tool in organic synthesis for the protection of primary and secondary amines. Its steric bulk and electronic properties confer significant stability to the resulting sulfonamide, rendering it inert to a wide range of reaction conditions. However, this robustness necessitates specific and sometimes harsh conditions for its removal. The selection of an appropriate deprotection strategy is therefore critical to the success of a synthetic route, requiring careful consideration of substrate compatibility and the desired efficiency.
This guide provides a comparative overview of common deprotection methods for the 4-isopropylbenzenesulfonyl group, supported by available experimental data from the literature. Detailed experimental protocols for key methods are provided to facilitate their implementation in a laboratory setting.
Comparative Data of Deprotection Methods
The following table summarizes various methods employed for the cleavage of the 4-isopropylbenzenesulfonyl group and other structurally similar arylsulfonyl groups, offering a quantitative comparison of their performance. Direct comparative studies on the IBS group are limited; therefore, data from closely related sulfonamides, such as p-toluenesulfonamides (Ts), are included to provide valuable insights.
| Deprotection Method | Reagents and Conditions | Substrate Scope | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Acidic Hydrolysis | 48% HBr, Phenol | N-Arylsulfonamides | High | Varies | Reflux | [1] |
| Reductive Cleavage | Samarium (II) Iodide (SmI₂) | N-p-Toluenesulfonamides | >90 | Fast | Room Temp. | [2] |
| Reductive Cleavage | SmI₂, Trifluoroacetic Anhydride (TFAA) | Primary N-p-Toluenesulfonamides | Good to Excellent | - | -78 | [3] |
| Reductive Cleavage | Sodium in Liquid Ammonia | Benzyl-type protecting groups | Varies | Varies | -78 | [4] |
| Reductive Cleavage | Magnesium in Methanol | N-p-Toluenesulfonamides | Varies | Varies | Varies | [5] |
| Acidic Hydrolysis | Trifluoromethanesulfonic Acid (TfOH) | Neutral or electron-deficient N-arylsulfonamides | High | Varies | Moderate | [6] |
Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. The efficiency of each method can be highly substrate-dependent.
Experimental Protocols
Detailed methodologies for representative deprotection strategies are outlined below.
Protocol 1: Reductive Cleavage using Samarium (II) Iodide (SmI₂)
This method offers a mild and efficient alternative for the deprotection of arylsulfonamides.[2]
Materials:
-
IBS-protected amine
-
Samarium (II) Iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the IBS-protected amine (1.0 equiv) in anhydrous THF.
-
To the stirred solution under an inert atmosphere (e.g., argon or nitrogen), add the SmI₂ solution in THF (typically 2.2-4.0 equiv) at room temperature. The reaction mixture will typically turn a deep blue or green color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a few drops of anhydrous methanol.
-
Dilute the mixture with ethyl acetate and wash with a 1:1 mixture of saturated aqueous Rochelle's salt and saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected amine.
Protocol 2: Acidic Cleavage using Hydrobromic Acid and Phenol
This is a classical and potent method for the cleavage of robust sulfonamides.[1]
Materials:
-
IBS-protected amine
-
48% aqueous Hydrobromic acid (HBr)
-
Phenol
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the IBS-protected amine (1.0 equiv) in a suitable solvent (e.g., acetic acid or propionic acid), add phenol (as a scavenger) and 48% aqueous HBr.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Deprotection Process
To aid in the conceptual understanding of the deprotection workflow and the underlying chemical transformations, the following diagrams have been generated.
Caption: General experimental workflow for the deprotection of a 4-isopropylbenzenesulfonyl (IBS) protected amine.
Caption: Simplified mechanisms for the acidic and reductive cleavage of arylsulfonamides.
Conclusion
The deprotection of the 4-isopropylbenzenesulfonyl group presents a significant challenge due to its inherent stability. While harsh acidic conditions have traditionally been employed, modern reductive methods, particularly those utilizing samarium (II) iodide, offer milder and often more efficient alternatives with broader functional group tolerance. The choice of the optimal deprotection method will ultimately depend on the specific substrate and the overall synthetic strategy. This guide provides a foundational understanding and practical protocols to assist researchers in navigating this critical step in their synthetic endeavors. Further investigation into substrate-specific applications of these methods is encouraged to achieve the desired synthetic outcomes.
References
- 1. scispace.com [scispace.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 4. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
Validating the Structure of Novel Sulfonamides: A Comparative Guide to Spectroscopic Techniques
The structural elucidation of novel sulfonamide derivatives is a critical step in drug discovery and development. A combination of modern spectroscopic techniques provides the necessary evidence to confirm the molecular structure, purity, and conformation of these synthesized compounds. This guide offers a comparative overview of the most common analytical methods, complete with experimental data and detailed protocols, to assist researchers in this essential validation process.
Spectroscopic Techniques at a Glance
A multi-faceted approach utilizing several spectroscopic methods is the gold standard for the structural validation of newly synthesized sulfonamides. Each technique provides unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, Infrared (IR) Spectroscopy identifies key functional groups, and X-ray Crystallography provides the definitive three-dimensional molecular structure.
| Spectroscopic Technique | Information Provided | Key Advantages | Common Alternatives/Complementary Methods |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C). | Non-destructive, provides detailed structural information. | 2D NMR techniques (COSY, HSQC, HMBC) for more complex structures. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula. Fragmentation patterns can help in structural elucidation. | High sensitivity, requires very small sample amounts. | High-Resolution Mass Spectrometry (HRMS) for unambiguous elemental composition. |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups present in the molecule. | Fast, simple to operate, and non-destructive. | Raman Spectroscopy. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation. | Provides the absolute structure. | Not always possible to grow suitable single crystals. |
Comparative Analysis of Spectroscopic Data for a Hypothetical Novel Sulfonamide
To illustrate the application of these techniques, let's consider a hypothetical novel sulfonamide, N-benzyl-4-aminobenzenesulfonamide. The expected data from each spectroscopic method is summarized below.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the characteristic functional groups of sulfonamides.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Expected for N-benzyl-4-aminobenzenesulfonamide |
| N-H Stretching (Amine) | 3300-3500 (two bands for primary amine) | Two bands in this region. |
| N-H Stretching (Sulfonamide) | 3230-3350 | One band in this region.[1][2] |
| C-H Stretching (Aromatic) | 3000-3100 | Multiple sharp bands. |
| C-H Stretching (Aliphatic) | 2850-3000 | Bands corresponding to the benzyl CH₂ group. |
| SO₂ Asymmetric Stretching | 1310-1350[1][2] | Strong band in this region. |
| SO₂ Symmetric Stretching | 1140-1180[1][2] | Strong band in this region. |
| S-N Stretching | 895-925[1][2] | A band in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR (Proton NMR) Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 8.0[1] | Doublets, Triplets | 9H |
| Amine Protons (NH₂) | 4.0 - 6.0 | Broad Singlet | 2H |
| Methylene Protons (CH₂) | ~4.3 | Singlet | 2H |
| Sulfonamide Proton (SO₂NH) | 8.0 - 10.5[1] | Singlet | 1H |
¹³C NMR (Carbon NMR) Data
| Carbons | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 155[1] |
| Methylene Carbon (CH₂) | 40 - 50 |
| Carbonyl Carbon (if present) | Not applicable |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation analysis.
| Ion | Expected m/z Ratio |
| [M+H]⁺ (Protonated Molecule) | 263.0852 |
| [M+Na]⁺ (Sodium Adduct) | 285.0671 |
| Key Fragments | Varies with ionization method |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The background is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: 5-10 mg of the sulfonamide is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: A dilute solution of the sample (e.g., 1 µg/mL) is prepared in a suitable solvent like acetonitrile or methanol.
-
Chromatography (optional but recommended for purity assessment):
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typical for sulfonamides.[3][5]
-
Mass Analyzer: Set to acquire data over a relevant m/z range (e.g., 50-500).
-
Data Acquisition: Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis.[6]
-
-
Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify characteristic fragment ions.
X-ray Crystallography
-
Crystal Growth: Single crystals of the novel sulfonamide suitable for X-ray diffraction are grown. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate molecular structure.[7][8]
Workflow for Structural Validation
The logical flow of experiments for validating the structure of a novel sulfonamide can be visualized as follows:
This integrated approach, combining the strengths of multiple spectroscopic techniques, provides a comprehensive and robust validation of the structure of novel sulfonamides, ensuring the integrity of the data for subsequent stages of research and development.
References
- 1. rsc.org [rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted benzenesulfonyl chlorides, crucial electrophiles in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the benzene ring. This document summarizes quantitative kinetic data, details experimental protocols for reactivity assessment, and illustrates the underlying principles governing their reactivity.
Data Presentation: Comparative Reactivity Data
The reactivity of substituted benzenesulfonyl chlorides is quantitatively assessed by comparing the rate constants of their reactions with various nucleophiles. The following tables summarize second-order rate constants for the hydrolysis and chloride-chloride exchange reactions of a series of meta- and para-substituted benzenesulfonyl chlorides.
Table 1: Second-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides (XC₆H₄SO₂Cl) in Water
| Substituent (X) | Temperature (°C) | k₂ (x 10⁻⁴ M⁻¹s⁻¹) | Reference |
| p-OCH₃ | 25 | Data not available in a comparable format | |
| p-CH₃ | 25 | 1.66 | [1] |
| H | 25 | 1.46 | [1] |
| p-F | 25 | Data not available in a comparable format | |
| p-Br | 25 | Data not available in a comparable format | |
| m-NO₂ | 25 | 4.40 | [1] |
| p-NO₂ | 25 | Data not available in a comparable format | |
| o-NO₂ | 25 | Data not available in a comparable format |
Note: The available literature primarily focuses on solvolysis rates in mixed solvent systems, making a direct comparison of second-order rate constants in pure water challenging to compile from a single source. The data presented is based on available information and may be supplemented with further research.
Table 2: Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Benzenesulfonyl Chlorides (XC₆H₄SO₂Cl) in Acetonitrile at 25°C [2]
| Substituent (X) | σ | k₂₅ (x 10⁻⁴ M⁻¹s⁻¹) |
| 4-NMe₂ | -0.66 | 0.05 |
| 4-OMe | -0.27 | 0.38 |
| 4-Me | -0.17 | 0.67 |
| 2-Me | - | 128.1 |
| H | 0.00 | 1.33 |
| 4-F | +0.06 | 1.95 |
| 4-Cl | +0.23 | 4.81 |
| 4-Br | +0.23 | 5.23 |
| 3-CF₃ | +0.43 | 24.3 |
| 3-NO₂ | +0.71 | Data not available |
| 4-NO₂ | +0.78 | Data not available |
Analysis of Reactivity Trends:
The data reveals a clear trend in reactivity based on the electronic properties of the substituent.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl, -Br) increase the reactivity of the benzenesulfonyl chloride. This is due to their inductive and/or resonance effects, which make the sulfur atom more electrophilic and stabilize the developing negative charge in the transition state of the nucleophilic attack. This is reflected in the positive ρ-value of +2.02 for the chloride-chloride exchange reaction, as determined by a Hammett plot[2].
-
Electron-donating groups (e.g., -OCH₃, -CH₃, -NMe₂) decrease the reactivity of the benzenesulfonyl chloride. These groups donate electron density to the benzene ring, which in turn reduces the electrophilicity of the sulfur atom.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reactivity of substituted benzenesulfonyl chlorides.
Protocol 1: Determination of Hydrolysis Rate Constants by Conductometric Method
This method is suitable for monitoring the progress of the hydrolysis of sulfonyl chlorides, as the reaction produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution.
Materials:
-
Substituted benzenesulfonyl chloride
-
High-purity water (or other solvent system)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare a stock solution of the substituted benzenesulfonyl chloride in a suitable non-reactive solvent (e.g., acetone or acetonitrile) at a known concentration.
-
Equilibrate the reaction solvent (e.g., pure water or a water-dioxane mixture) to the desired temperature in the thermostated water bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the thermostated solvent while stirring.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue monitoring until the conductivity reaches a stable value, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at infinite time. The slope of this plot will be -k_obs. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile (water in this case).
Protocol 2: Determination of Aminolysis Rate Constants by UV-Vis Spectrophotometry
This method is applicable when the reactants or products have a distinct UV-Vis absorbance profile, allowing for the monitoring of the concentration of a specific species over time.
Materials:
-
Substituted benzenesulfonyl chloride
-
Amine nucleophile (e.g., aniline or a substituted aniline)
-
Spectrophotometric grade solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Syringes and other standard laboratory equipment
Procedure:
-
Prepare stock solutions of the substituted benzenesulfonyl chloride and the amine of known concentrations in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.
-
Equilibrate both stock solutions and the solvent to the desired reaction temperature.
-
In a quartz cuvette, mix known volumes of the solvent and the amine solution. Place the cuvette in the thermostated cell holder of the spectrophotometer and record the initial absorbance.
-
Initiate the reaction by rapidly injecting a small, known volume of the benzenesulfonyl chloride stock solution into the cuvette and start recording the absorbance at the predetermined λ_max at regular time intervals.
-
Continue data collection until the absorbance change is negligible.
-
The pseudo-first-order rate constant (k_obs) can be determined by setting the concentration of the amine to be in large excess over the sulfonyl chloride. The rate is then determined by following the disappearance of the sulfonyl chloride or the appearance of the product. The second-order rate constant is obtained by dividing k_obs by the concentration of the amine.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Influence of substituent electronic effects on reactivity.
Caption: Workflow for determining reactivity.
Caption: General reaction mechanism for nucleophilic substitution.
References
The Efficacy of 4-Isopropylbenzenesulfonyl Chloride as a Leaving Group Precursor: A Comparative Guide
In the landscape of synthetic organic chemistry, the conversion of alcohols to effective leaving groups is a cornerstone of nucleophilic substitution and elimination reactions. Arylsulfonyl chlorides are paramount in this transformation, reacting with alcohols to form sulfonate esters, which are excellent nucleofuges. This guide provides a comprehensive comparison of 4-isopropylbenzenesulfonyl chloride with other commonly employed sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 4-nitrobenzenesulfonyl chloride (NsCl). This analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Executive Summary
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating the rate of reaction with nucleophiles like alcohols. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reaction rates.
Based on these principles, the reactivity of the compared sulfonyl chlorides is expected to follow the general trend:
Nosyl Chloride (NsCl) > Methanesulfonyl Chloride (MsCl) > this compound ≈ Tosyl Chloride (TsCl)
The nitro group in NsCl is strongly electron-withdrawing, making it the most reactive. The methyl group in MsCl is electron-donating, but to a lesser extent than the alkyl groups on the aromatic ring of TsCl and this compound. The isopropyl group is slightly more electron-donating than the methyl group, suggesting that this compound may be marginally less reactive than tosyl chloride.
Comparative Data
Table 1: Comparison of Electronic and Steric Effects of Substituents
| Sulfonyl Chloride | Abbreviation | Substituent | Electronic Effect of Substituent | Hammett Sigma (σp) Value | Steric Hindrance |
| This compound | - | Isopropyl | Electron-donating (inductive and hyperconjugation) | -0.15 | Moderate |
| p-Toluenesulfonyl chloride | TsCl | Methyl | Electron-donating (inductive and hyperconjugation) | -0.17[1] | Low |
| Methanesulfonyl chloride | MsCl | Methyl | Electron-donating (inductive) | N/A | Low |
| 4-Nitrobenzenesulfonyl chloride | NsCl | Nitro | Strongly electron-withdrawing (resonance and inductive) | +0.78 | Low |
The Hammett sigma (σp) values quantify the electronic effect of a substituent at the para position of a benzene ring. A more positive value indicates a stronger electron-withdrawing effect, leading to increased reactivity of the sulfonyl chloride. The slightly less negative σp value of the isopropyl group compared to the methyl group suggests it is a slightly weaker electron-donating group, which would theoretically make this compound slightly more reactive than tosyl chloride. However, the greater steric bulk of the isopropyl group could counteract this electronic effect.[1]
Table 2: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in 50% Acetone/Water at 25.0 °C
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate (kₓ/kн) |
| p-OCH₃ | 0.34 |
| p-CH₃ (Tosyl) | 0.63 |
| H | 1.00 |
| p-Br | 2.8 |
| p-NO₂ (Nosyl) | 10.7 |
Data is illustrative and sourced from studies on the solvolysis of benzenesulfonyl chlorides. A direct value for the p-isopropyl substituent is not available but is expected to be similar to that of the p-methyl group.
This data clearly demonstrates the activating effect of electron-withdrawing groups (p-NO₂) and the deactivating effect of electron-donating groups (p-CH₃) on the reactivity of the sulfonyl chloride.
Experimental Protocols
The following are generalized protocols for the synthesis of sulfonate esters from an alcohol using the compared sulfonyl chlorides.
General Procedure for Sulfonylation of an Alcohol
To a solution of the alcohol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂) at 0 °C is added the sulfonyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude sulfonate ester, which can be further purified by chromatography or recrystallization.
Specific Considerations for Each Sulfonyl Chloride:
-
This compound and Tosyl Chloride (TsCl): These reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[3]
-
Methanesulfonyl Chloride (MsCl): Reactions with MsCl are often faster than with TsCl and are also performed in the presence of a base like triethylamine.[4][5]
-
4-Nitrobenzenesulfonyl Chloride (NsCl): Due to its higher reactivity, reactions with NsCl can often be performed under milder conditions and may proceed more rapidly.
Mandatory Visualizations
Conclusion
The choice of a sulfonyl chloride as a leaving group precursor is a critical decision in synthetic planning. For reactions requiring a highly reactive leaving group and where the substrate is sensitive, the more reactive 4-nitrobenzenesulfonyl chloride (NsCl) may be advantageous, allowing for milder reaction conditions. For most standard applications, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) offer a good balance of reactivity and stability. This compound presents a viable alternative to TsCl, with very similar reactivity expected. Its derivatives may offer different solubility and crystallinity profiles, which can be advantageous in certain purification procedures. Ultimately, the selection should be guided by the specific requirements of the chemical transformation, including the nature of the substrate, the desired reaction rate, and the purification strategy.
References
Cross-reactivity studies of 4-Isopropylbenzenesulfonyl chloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-isopropylbenzenesulfonyl chloride with common functional groups encountered in drug development and organic synthesis. Understanding the reactivity profile of this reagent is crucial for predicting potential side reactions, optimizing reaction conditions, and ensuring the selective synthesis of target molecules. The information presented herein is based on established principles of sulfonyl chloride chemistry and supported by general experimental protocols.
Introduction to this compound
This compound is an aromatic sulfonyl chloride featuring an isopropyl group at the para position of the benzene ring. This functional group modifies the electronic and steric properties of the reagent compared to simpler arylsulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride. The electron-donating nature of the isopropyl group can slightly decrease the electrophilicity of the sulfur atom, while its bulkiness may introduce steric hindrance in reactions with nucleophiles. Nevertheless, this compound remains a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom.
Comparative Reactivity with Functional Groups
Data Presentation: Relative Reactivity of Functional Groups
The following table summarizes the expected relative reactivity of this compound with common functional groups. The reactivity is categorized from very high to low, based on the nucleophilicity of the reacting species and general observations from synthetic procedures.
| Functional Group | Nucleophile (Example) | Product Type | Relative Reactivity | Typical Reaction Conditions |
| Primary Amines | R-NH₂ | Sulfonamide | Very High | Room temperature, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.[1] |
| Secondary Amines | R₂NH | Sulfonamide | High | Room temperature or gentle heating, with a base. Slower than primary amines due to increased steric hindrance. |
| Thiols (Thiolates) | R-S⁻ (from R-SH + base) | Thiosulfonate | High | Reaction with the thiolate anion is rapid. Thiols can also be oxidized to sulfonyl chlorides themselves.[2][3] |
| Alcohols (Alkoxides) | R-O⁻ (from R-OH + base) | Sulfonate Ester | Moderate | Often requires a base (e.g., pyridine, DMAP) and may need elevated temperatures, especially for sterically hindered alcohols. |
| Phenols (Phenoxides) | Ar-O⁻ (from Ar-OH + base) | Sulfonate Ester | Moderate | Similar to alcohols, reaction is facilitated by conversion to the more nucleophilic phenoxide. |
| Water (Hydrolysis) | H₂O | Sulfonic Acid | Low to Moderate | Slow at room temperature but can be significant, especially in the presence of a base or at elevated temperatures. |
| Carboxylic Acids | R-COOH | Mixed Anhydride | Low | Generally unreactive without specific activation. Can react with carboxylate salts at elevated temperatures.[4] |
| Tertiary Amines | R₃N | No stable product | Very Low (as nucleophile) | Typically do not form stable sulfonamides. Can act as a base or catalyst for hydrolysis. |
Experimental Protocols
The following are general experimental protocols for assessing the reactivity of this compound with primary amines and primary alcohols. These can be adapted for competitive studies by using a mixture of nucleophiles.
Protocol 1: Synthesis of a Sulfonamide from a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonate Ester from a Primary Alcohol
This protocol outlines the reaction of this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C with an ice bath.
-
Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonate ester can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Relative reactivity of functional groups.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Isopropylbenzenesulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of reactive chemical reagents like 4-Isopropylbenzenesulfonyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound, minimizing risks and ensuring adherence to regulatory standards.
This compound is a corrosive and water-reactive substance.[1][2] Its reaction with water can be vigorous and produces corrosive byproducts, including hydrochloric acid. Therefore, direct disposal down the drain is strictly prohibited, and all handling must be performed with appropriate personal protective equipment in a certified chemical fume hood.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the proper personal protective equipment (PPE) to prevent exposure to this corrosive compound.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and its reaction products. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat. | Prevents skin contact, which can cause severe burns.[1][2] |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases produced during handling and neutralization.[3] |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Bulk quantities should be handled differently from small, residual amounts, such as those left in emptied containers or used for cleaning glassware.
Procedure 1: Disposal of Bulk Quantities
Bulk amounts of this compound must be disposed of as hazardous waste without attempting in-lab neutralization.[4] This is the safest approach for larger volumes, as the neutralization reaction can be highly exothermic and difficult to control on a larger scale.
Step-by-Step Protocol:
-
Container Selection: Ensure the chemical is in its original container or a compatible, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition, with no cracks or signs of deterioration.[5]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., corrosive). Indicate that it is a "Halogenated Organic Waste."[4]
-
Segregation: Store the waste container in a designated satellite accumulation area.[5][6] It is crucial to segregate it from incompatible materials, especially bases, oxidizers, and aqueous solutions.[5]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][6]
Procedure 2: Neutralization and Disposal of Small Residual Quantities
For small, residual amounts of this compound (e.g., from rinsing glassware), a carefully controlled neutralization procedure can be performed before collection as aqueous hazardous waste.
Experimental Protocol for Neutralization:
-
Preparation: In a certified chemical fume hood, prepare a quenching solution by placing a large beaker containing a saturated solution of sodium bicarbonate in an ice bath. Begin vigorous stirring to cool the solution to between 0-5 °C. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[3][4]
-
Slow Addition: Carefully and slowly, in a dropwise manner, add the residual this compound (which may be dissolved in a small amount of an inert organic solvent) to the cold, stirred sodium bicarbonate solution.[3][4]
-
Caution: The hydrolysis of the sulfonyl chloride is exothermic and will generate hydrochloric acid, which then reacts with the sodium bicarbonate to produce carbon dioxide gas. A vigorous effervescence is to be expected. The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.[3]
-
-
Ensure Complete Reaction: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[3][4]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.[3][4]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[4] Do not dispose of the neutralized solution down the drain without consulting your local EHS guidelines.[3]
Caption: Disposal workflow for this compound.
References
- 1. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
